Biotin-PEG3-CoenzymeA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C46H84N15O24P3S2 |
|---|---|
Molekulargewicht |
1388.3 g/mol |
IUPAC-Name |
triazanium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C46H75N12O24P3S2.3H3N/c1-46(2,24-79-85(73,74)82-84(71,72)78-22-28-38(81-83(68,69)70)37(63)44(80-28)58-26-54-36-40(47)52-25-53-41(36)58)39(64)42(65)51-9-7-32(60)50-12-20-86-30-21-34(62)57(43(30)66)13-8-33(61)49-11-15-76-17-19-77-18-16-75-14-10-48-31(59)6-4-3-5-29-35-27(23-87-29)55-45(67)56-35;;;/h25-30,35,37-39,44,63-64H,3-24H2,1-2H3,(H,48,59)(H,49,61)(H,50,60)(H,51,65)(H,71,72)(H,73,74)(H2,47,52,53)(H2,55,56,67)(H2,68,69,70);3*1H3/t27-,28+,29-,30?,35-,37+,38+,39-,44+;;;/m0.../s1 |
InChI-Schlüssel |
AJWBJXLVPQLQTK-GEWRIZEDSA-N |
Isomerische SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG3-Coenzyme A: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG3-Coenzyme A is a specialized chemical probe designed for the targeted biotinylation of molecules and proteins that interact with or are substrates for coenzyme A (CoA)-utilizing enzymes. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications in biomedical research. Detailed experimental protocols, adapted for this reagent from established biotinylation methodologies, are presented to facilitate its use in laboratory settings. Furthermore, this document outlines the workflows for its application in interaction studies and signaling pathway elucidation, supported by clear visualizations.
Introduction
Biotin-PEG3-Coenzyme A is a valuable tool in chemical biology and proteomics. It combines the functionalities of three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent interactions in nature. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.
-
Polyethylene Glycol (PEG) Linker: A three-unit PEG spacer enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance. This ensures efficient access of the biotin moiety to the binding pockets of avidin or streptavidin.
-
Coenzyme A (CoA): An essential cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. The CoA moiety allows this probe to be recognized and utilized by enzymes that naturally bind to or process CoA and its thioesters.
This trifunctional structure makes Biotin-PEG3-Coenzyme A a non-cell-permeable substrate suitable for a variety of applications, including the specific labeling of proteins on the surface of living cells, in-solution biotinylation of purified proteins, and affinity-based capture for interaction studies.[1][2]
Structure and Physicochemical Properties
The structural and physical characteristics of Biotin-PEG3-Coenzyme A are fundamental to its application in experimental biology.
Chemical Structure
The molecule consists of a biotin group linked via a triethylene glycol spacer to the thiol group of coenzyme A.
Physicochemical Data
A summary of the key quantitative properties of Biotin-PEG3-Coenzyme A is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C46H75N12O24P3S2+3NH3 | [1] |
| Molecular Weight | 1388.30 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >98% (by HPLC-UV) | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | -20°C, protect from light and moisture | [1] |
Quantitative Data: The Biotin-Avidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of Biotin-Avidin | ~10⁻¹⁵ M | |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ M |
This extremely low dissociation constant signifies a virtually irreversible binding under most experimental conditions, which is ideal for pull-down assays and other affinity-based applications.
Experimental Protocols
The following protocols are adapted from standard biotinylation procedures and should be optimized for the specific experimental context when using Biotin-PEG3-Coenzyme A.
In-Solution Labeling of Purified Proteins
This protocol describes the biotinylation of a purified protein that is a known or suspected substrate for a CoA-utilizing enzyme.
Materials:
-
Biotin-PEG3-Coenzyme A
-
Purified protein of interest in an appropriate buffer (e.g., PBS, pH 7.4)
-
The relevant CoA-utilizing enzyme
-
Reaction buffer compatible with the enzyme's activity
-
Quenching solution (e.g., Tris buffer)
-
Desalting column or dialysis cassette for removal of excess biotinylation reagent
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the purified protein, the specific enzyme that will transfer the biotinylated CoA moiety, and the reaction buffer.
-
Initiate the Reaction: Add Biotin-PEG3-Coenzyme A to the reaction mixture to a final concentration typically in the low micromolar to millimolar range. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a duration ranging from 30 minutes to 2 hours.
-
Quench the Reaction: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM. This will react with any remaining unreacted probe.
-
Remove Excess Reagent: Purify the biotinylated protein from the excess, unreacted Biotin-PEG3-Coenzyme A using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Verification of Biotinylation: The extent of biotinylation can be assessed by various methods, including a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, Western blot analysis using streptavidin-HRP, or mass spectrometry.
Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells that can be modified by extracellular or cell-surface enzymes capable of utilizing Biotin-PEG3-Coenzyme A.
Materials:
-
Biotin-PEG3-Coenzyme A
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash the cell monolayer three times with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
Biotinylation Reaction: Prepare a fresh solution of Biotin-PEG3-Coenzyme A in ice-cold PBS (the optimal concentration, likely in the range of 0.1-1 mg/mL, should be determined empirically). Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.
-
Quenching: Remove the biotinylation solution and wash the cells three times with an ice-cold quenching solution to inactivate any unreacted reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Affinity Purification (Optional): Biotinylated cell surface proteins can be enriched from the cell lysate by incubation with streptavidin-agarose beads.
-
Analysis: The biotinylated proteins can be analyzed by SDS-PAGE and Western blotting using streptavidin-HRP or specific antibodies.
Applications in Research
Biotin-PEG3-Coenzyme A is a versatile reagent with applications in identifying protein-protein interactions, mapping enzymatic substrates, and potentially in targeted drug delivery research.
Pull-Down Assays for Interaction Studies
A primary application of this reagent is in pull-down assays to identify proteins that interact with a specific CoA-binding protein. The general workflow is depicted below.
In this workflow, the "bait" is a protein of interest that is expected to be acylated by an enzyme using the Biotin-PEG3-CoA. The biotin tag is transferred to the bait, allowing for its capture and the co-purification of its interacting partners ("prey").
Probing Enzyme-Substrate Interactions and Signaling Pathways
Biotin-PEG3-Coenzyme A can be used to identify substrates of acyltransferases and other CoA-dependent enzymes. By introducing the biotinylated probe into a biological system (e.g., cell lysate), substrates of these enzymes will become biotin-tagged. These tagged proteins can then be identified using mass spectrometry, providing insights into metabolic and signaling pathways.
This approach can be particularly powerful for mapping signaling networks where protein acylation plays a regulatory role.
Conclusion
Biotin-PEG3-Coenzyme A is a potent and specific tool for the investigation of biological systems involving coenzyme A. Its unique structure allows for the targeted biotinylation of enzyme substrates, facilitating their identification and the characterization of their interaction networks. The experimental protocols and conceptual workflows provided in this guide serve as a starting point for researchers to harness the capabilities of this reagent in their studies of protein function and cellular signaling. As with any specialized chemical probe, empirical optimization of the described methods is crucial for achieving robust and reliable results.
References
Unveiling Protein Acylation: A Technical Guide to the Application of Biotin-PEG3-Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein acylation, the covalent attachment of acyl groups to proteins, is a critical post-translational modification that regulates a vast array of cellular processes. Understanding the enzymes that mediate this modification, primarily acyltransferases, and identifying their substrates are key objectives in both basic research and drug development. Biotin-PEG3-Coenzyme A is a powerful chemical probe designed to facilitate the study of protein acylation. This technical guide details the core principles of its application, providing an in-depth overview of its use in identifying and characterizing acyltransferases and their substrates. We present detailed experimental workflows, data interpretation strategies, and visualizations to enable researchers to effectively integrate this tool into their studies.
Introduction: The Role of Biotin-PEG3-Coenzyme A as a Chemical Probe
Biotin-PEG3-Coenzyme A is a synthetic analog of natural acyl-Coenzyme A molecules. It is not a pharmacologically active agent with its own mechanism of action, but rather a sophisticated research tool designed for the specific labeling and identification of proteins that interact with or are modified by acyl-CoA. Its structure comprises three key functional domains:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction forms the basis for the enrichment and detection of biotin-labeled molecules.
-
PEG3 (Tri-ethylene glycol) Linker: A short, hydrophilic spacer that connects the biotin and Coenzyme A moieties. This linker enhances the water solubility of the molecule and provides spatial separation between the biotin tag and the reactive portion of the molecule, minimizing steric hindrance and allowing for efficient interaction with enzymes.
-
Coenzyme A (CoA): A ubiquitous cofactor that serves as the carrier of acyl groups in a multitude of enzymatic reactions. In this probe, the acyl group is replaced by the biotin-PEG3 linker, allowing the entire tag to be transferred to a substrate protein by an acyltransferase.
The primary utility of Biotin-PEG3-Coenzyme A lies in its ability to act as a substrate for acyltransferases. By replacing the natural acyl-CoA in an in vitro or in situ reaction, the biotin tag is covalently attached to the substrate protein of the enzyme. This "tagging" of the substrate allows for its subsequent detection and identification.
Core Applications of Biotin-PEG3-Coenzyme A
The principal application of Biotin-PEG3-Coenzyme A is in the field of chemical proteomics to investigate protein acylation. This can be broadly categorized into two main experimental goals: the identification of acyltransferase substrates and the characterization of acyltransferase activity.
Identification and Profiling of Acyltransferase Substrates
A primary challenge in understanding the biological roles of acyltransferases is the identification of their downstream targets. Biotin-PEG3-Coenzyme A provides a direct method for this purpose. In this experimental setup, the probe is incubated with a protein lysate or a purified protein fraction in the presence of the acyltransferase of interest. The enzyme will then catalyze the transfer of the biotin-PEG3 tag onto its specific substrates. These newly biotinylated proteins can then be detected and identified using a variety of techniques.
Characterization of Acyltransferase Activity
Biotin-PEG3-Coenzyme A can also be employed to measure and characterize the activity of a known or putative acyltransferase. By providing a readily detectable tag, the efficiency of the enzymatic reaction can be quantified. This is particularly useful for enzyme kinetics studies, inhibitor screening, and for confirming the enzymatic function of uncharacterized proteins.
Experimental Workflows and Methodologies
The successful application of Biotin-PEG3-Coenzyme A relies on a well-designed experimental workflow. Below, we provide a detailed, generalized protocol for the identification of acyltransferase substrates.
In Vitro Labeling of Acyltransferase Substrates
This protocol describes the labeling of substrate proteins in a cell lysate with a purified acyltransferase and Biotin-PEG3-Coenzyme A.
Materials:
-
Cell lysate (prepared in a buffer compatible with enzyme activity)
-
Purified acyltransferase
-
Biotin-PEG3-Coenzyme A
-
Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)
-
Wash buffers (e.g., PBS with a mild detergent like Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin or a low pH buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate for detection
-
Mass spectrometer for protein identification
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing potential substrates), the purified acyltransferase, and Biotin-PEG3-Coenzyme A in the reaction buffer. Include appropriate controls, such as a reaction without the acyltransferase and a reaction without the Biotin-PEG3-CoA.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the acyltransferase (typically 30-37°C) for a predetermined amount of time (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples, or by adding a specific inhibitor of the acyltransferase.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-conjugated beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using the elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
For Western Blot Analysis: Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate to visualize the biotinylated substrates.
-
For Mass Spectrometry Identification: Excise the protein bands of interest from the gel, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Below is a Graphviz diagram illustrating the experimental workflow for identifying acyltransferase substrates.
Caption: Workflow for identifying acyltransferase substrates using Biotin-PEG3-CoA.
Data Presentation and Interpretation
The data obtained from experiments using Biotin-PEG3-Coenzyme A can provide both qualitative and quantitative insights into protein acylation.
Qualitative Analysis
The primary qualitative result is the identification of novel substrates for a given acyltransferase. This is typically achieved through the mass spectrometric identification of proteins that are specifically enriched in the presence of the enzyme and the biotinylated probe. A successful experiment will yield a list of candidate substrates that can be further validated using orthogonal methods.
Quantitative Analysis
Table 1: Representative Data for Acyltransferase Substrate Identification
| Protein ID | Protein Name | Mass Spectrometry Score | Fold Enrichment (+Enzyme/-Enzyme) |
| P12345 | Substrate Protein A | 250 | 15.2 |
| Q67890 | Substrate Protein B | 180 | 10.5 |
| R54321 | Background Protein C | 50 | 1.2 |
This table represents hypothetical data for illustrative purposes.
Signaling Pathways and Logical Relationships
The identification of novel acyltransferase substrates can provide crucial insights into the signaling pathways and cellular processes regulated by protein acylation. For example, if a known kinase is identified as a substrate, it suggests a potential link between acylation and phosphorylation signaling cascades.
The logical relationship in these experiments is straightforward: the transfer of the biotin tag to a protein is dependent on the catalytic activity of the acyltransferase. This relationship is depicted in the following diagram.
Caption: Enzymatic transfer of the biotin tag to a substrate protein.
Conclusion
Biotin-PEG3-Coenzyme A is a valuable and versatile tool for the study of protein acylation. Its rational design allows for the specific labeling of acyltransferase substrates, enabling their identification and the characterization of enzyme activity. The workflows and methodologies described in this guide provide a framework for researchers to effectively utilize this probe to unravel the complexities of protein acylation in various biological contexts. The continued application of such chemical probes will undoubtedly lead to a deeper understanding of the roles of acyltransferases in health and disease, and may ultimately pave the way for the development of novel therapeutic interventions.
Biotin-PEG3-Coenzyme A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-PEG3-Coenzyme A, a valuable tool for researchers, scientists, and drug development professionals. This document details the molecule's properties, experimental applications, and relevant biological pathways.
Core Molecular Data
Biotin-PEG3-Coenzyme A is a chemically modified version of Coenzyme A (CoA) that incorporates a biotin (B1667282) molecule linked via a three-unit polyethylene (B3416737) glycol (PEG) spacer. This modification allows for the sensitive detection and purification of proteins that have been acylated in vitro.
| Property | Value | Source |
| Molecular Weight | 1388.30 g/mol | N/A |
| Chemical Formula | C46H84N15O24P3S2 | N/A |
Applications in Research
Biotin-PEG3-Coenzyme A serves as a substrate for enzymes that utilize Coenzyme A, such as acyltransferases. The biotin tag enables the specific labeling and subsequent analysis of acylated proteins. Key applications include:
-
In vitro enzymatic assays: Studying the activity and substrate specificity of acyltransferases.
-
Protein acylation studies: Identifying and characterizing proteins that undergo acylation.
-
Interaction studies: Investigating the binding partners of acylated proteins.
-
Drug discovery: Screening for inhibitors of enzymes involved in protein acylation.
Experimental Protocol: In Vitro Enzymatic Acylation Assay
This protocol outlines a general procedure for the in vitro acylation of a target protein using Biotin-PEG3-Coenzyme A and a specific acyltransferase.
Materials:
-
Purified target protein
-
Purified acyltransferase enzyme
-
Biotin-PEG3-Coenzyme A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Streptavidin-conjugated beads (for purification)
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Anti-target protein antibody
-
Streptavidin-HRP conjugate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, acyltransferase, and Biotin-PEG3-Coenzyme A in the assay buffer. Include a negative control reaction without the acyltransferase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the acyltransferase (typically 30-37°C) for a predetermined amount of time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection of Biotinylation:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with Streptavidin-HRP conjugate to detect the biotinylated target protein.
-
Develop the blot using a chemiluminescent substrate.
-
-
Confirmation of Target Protein:
-
Strip the membrane and re-probe with an antibody specific to the target protein to confirm its presence.
-
Signaling Pathway: Protein Acetylation
Protein acetylation is a crucial post-translational modification that regulates a wide range of cellular processes, including gene expression, metabolism, and signal transduction.[1][2] This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) that add an acetyl group from acetyl-CoA, and histone deacetylases (HDACs) that remove it.[1][2]
Caption: General overview of the protein acetylation signaling pathway.
Experimental Workflow: Identification of S-Acylated Proteins using the Biotin Switch Assay
The biotin switch assay is a widely used method to identify proteins that are S-acylated (a type of acylation on cysteine residues).[3] This workflow can be adapted to use biotin-based probes for the detection of other types of acylation.
Caption: A simplified workflow of the biotin switch assay for identifying S-acylated proteins.
References
The Strategic Role of the PEG3 Linker in Biotin-Coenzyme A Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-Coenzyme A (CoA) conjugates are invaluable tools in biochemical and pharmaceutical research, enabling the study of a wide array of enzymes that utilize Coenzyme A as a substrate. The incorporation of a biotin (B1667282) tag allows for the detection, purification, and quantification of these enzymes and their activities through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The performance of these conjugates, however, is significantly influenced by the linker connecting the biotin and CoA moieties. This technical guide delves into the critical role of the Polyethylene Glycol (PEG) linker, specifically the PEG3 linker, in the functionality of Biotin-CoA conjugates.
The PEG linker, a hydrophilic and flexible spacer, plays a crucial role in overcoming steric hindrance, improving solubility, and optimizing the binding kinetics of the conjugate to its biological targets.[1] The choice of linker length is a critical design parameter, with shorter linkers like PEG3 often providing an optimal balance between flexibility and proximity for efficient target engagement.[2]
The Functionality of the PEG3 Linker
The PEG3 linker consists of three repeating ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer between the biotin and Coenzyme A molecules. This spacer arm is instrumental in several key aspects of the conjugate's performance:
-
Mitigating Steric Hindrance: The PEG3 linker extends the biotin moiety away from the Coenzyme A, preventing the bulky avidin or streptavidin protein from sterically interfering with the binding of the CoA portion to the active site of a target enzyme.[3]
-
Enhancing Solubility: The hydrophilic nature of the PEG linker imparts greater aqueous solubility to the entire conjugate, which is beneficial for use in physiological buffer systems and can help prevent aggregation.[3]
-
Optimizing Binding Interactions: The length and flexibility of the PEG3 linker can influence the binding affinity and kinetics of the biotin-streptavidin interaction and the CoA-enzyme interaction. While longer linkers can sometimes increase binding by providing more flexibility, an excessively long linker might lead to non-specific interactions.[2][4] A study on biotinylated probes for an anticancer natural product, OSW-1, found that a medium-length PEG5 linker was the most effective for isolating target proteins, highlighting the importance of optimizing linker length.[2]
Core Technical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| Biotin | C₁₀H₁₆N₂O₃S | 244.31 | 58-85-5 | High-affinity ligand for avidin and streptavidin. |
| Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | 85-61-0 | Essential cofactor in numerous enzymatic reactions involving acyl group transfer. |
| Biotin-PEG3-Azide | C₁₈H₃₂N₆O₅S | 444.55 | 875770-34-6 | A common intermediate for synthesizing biotinylated molecules via click chemistry. Features a PEG3 linker. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of Biotin-PEG-CoA conjugates. While a specific protocol for the direct synthesis of Biotin-PEG3-CoA is not widely published, a general approach can be adapted from related syntheses. Similarly, protocols for enzyme assays are provided with the understanding that they can be adapted for use with a Biotin-PEG3-CoA conjugate.
Synthesis of Biotin-PEG-CoA Conjugates (General Approach)
The synthesis of Biotin-PEG-CoA conjugates typically involves the reaction of an activated biotin-PEG linker with the free sulfhydryl group of Coenzyme A. The following is a generalized protocol that can be adapted for a PEG3 linker.
Materials:
-
Biotin-PEG3-Maleimide or other thiol-reactive Biotin-PEG3 derivative
-
Coenzyme A lithium salt
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction buffer (e.g., Phosphate buffer, pH 7.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the Biotin-PEG3 reagent: Dissolve the thiol-reactive Biotin-PEG3 derivative in a minimal amount of anhydrous DMF.
-
Dissolve Coenzyme A: In a separate tube, dissolve Coenzyme A lithium salt in the reaction buffer.
-
Reaction: Slowly add the dissolved Biotin-PEG3 reagent to the Coenzyme A solution while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Purification: Purify the Biotin-PEG3-CoA conjugate from unreacted starting materials and byproducts using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR.
Acetyl-CoA Carboxylase (ACC) Activity Assay
Biotin-PEG3-CoA can be used as a substrate analog or probe in assays for enzymes like Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme crucial for fatty acid synthesis.[5] The following is a generalized protocol for an ACC activity assay that can be adapted to incorporate a Biotin-PEG3-CoA conjugate for affinity-based detection.
Materials:
-
Purified Acetyl-CoA Carboxylase (ACC)[6]
-
Biotin-PEG3-Coenzyme A
-
ATP (Adenosine triphosphate)
-
Sodium Bicarbonate (NaHCO₃)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂ and KCl)
-
Streptavidin-coated plates or beads
-
Detection reagent (e.g., HRP-conjugated anti-CoA antibody or a labeled probe that binds to the product)
-
Plate reader or appropriate detection instrument
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture containing the assay buffer, ATP, and NaHCO₃.
-
Add the enzyme: Add the purified ACC enzyme to the reaction mixture.
-
Initiate the reaction: Start the reaction by adding Biotin-PEG3-CoA.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid like trichloroacetic acid or by heat inactivation).
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated components to bind.
-
Wash the plate to remove unbound components.
-
Add a detection reagent that specifically recognizes the product of the enzymatic reaction (e.g., an antibody against the carboxylated CoA product).
-
Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a suitable substrate to generate a detectable signal.
-
-
Quantification: Measure the signal using a plate reader and calculate the enzyme activity based on a standard curve.
Visualizations of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical relationships and experimental workflows.
References
- 1. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 3. lumiprobe.com [lumiprobe.com]
- 4. dovepress.com [dovepress.com]
- 5. Acetyl-CoA Carboxylase (ACC) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coenzyme A Analogs for Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, participating in over 4% of known enzymatic reactions.[1] Its primary role is to act as a carrier of acyl groups, most notably acetyl-CoA, which is central to the citric acid cycle and fatty acid metabolism. The versatile nature of CoA has made it and its analogs indispensable tools for biochemists and pharmacologists. This guide provides a comprehensive overview of Coenzyme A analogs, their synthesis, and their application in enzymatic studies, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Types and Synthesis of Coenzyme A Analogs
Coenzyme A analogs are synthetically modified versions of the natural CoA molecule. These modifications can be introduced at various positions, including the thiol group, the pantetheine (B1680023) arm, or the adenosine (B11128) moiety. The design of these analogs is tailored to their intended application, such as inhibiting a specific enzyme, probing an enzyme's active site, or tracking metabolic pathways.
1. Non-hydrolyzable Analogs: These analogs replace the reactive thioester linkage with a more stable bond, such as an amide or an ether. This modification prevents the transfer of the acyl group, making them potent enzyme inhibitors and useful tools for structural biology studies.
2. Fluorescent Analogs: By attaching a fluorescent reporter group, researchers can visualize the localization and interaction of CoA-dependent enzymes within cells and tissues. These analogs are particularly valuable for high-throughput screening assays and imaging studies.
3. Biotinylated Analogs: The incorporation of a biotin (B1667282) tag allows for the affinity-based purification and detection of CoA-binding proteins. The extremely strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the range of 10-14 to 10-15 M) forms the basis for powerful pull-down assays and activity-based protein profiling.[2][3]
4. Analogs with Modified Acyl Chains: Variations in the length and saturation of the acyl chain allow for the investigation of enzyme substrate specificity and the development of selective inhibitors.
Synthesis Strategies: The synthesis of CoA analogs can be achieved through chemical, enzymatic, or chemoenzymatic methods.
-
Chemical Synthesis: While offering great flexibility in molecular design, purely chemical synthesis can be complex and may require extensive purification steps. A one-step transamidation method using boric acid in water provides a greener and more direct route to some CoA analogs.[1]
-
Enzymatic Synthesis: This approach utilizes the promiscuity of enzymes in the CoA biosynthetic pathway to generate analogs from modified precursors.
-
Chemoenzymatic Synthesis: This hybrid approach combines the advantages of both chemical and enzymatic methods, often involving the chemical synthesis of a modified pantetheine precursor followed by enzymatic conversion to the final CoA analog.
Quantitative Data: Enzyme Inhibition and Binding Affinities
The following tables summarize the quantitative data for various Coenzyme A analogs, providing key kinetic parameters for their interaction with different enzymes.
| Analog | Enzyme | Ki (µM) | IC50 (µM) | Km (µM) | kcat (s⁻¹) | Reference |
| Histone Acetyltransferase (HAT) Inhibitors | ||||||
| H3K14CoA | PCAF | 0.35 ± 0.05 | [4] | |||
| H3K9me3K14CoA | PCAF | 0.28 ± 0.06 | [4] | |||
| H3K4me1K14CoA | PCAF | 1.1 ± 0.1 | [4] | |||
| H3K4me1K9Me3K14CoA | PCAF | 0.33 ± 0.06 | [4] | |||
| H3K9me3K14CoA | FL-Tip60 | 1.2 ± 0.1 | [4] | |||
| H3K4me1K14CoA | FL-Tip60 | 2.1 ± 0.4 | [4] | |||
| Palmitoyl-CoA | Gcn5 | 8750 ± 1900 | [5] | |||
| Polyketide Synthase (PKS) Substrates | ||||||
| Methylmalonyl-CoA | PikAIV AT | 0.00005 - 0.0001 min⁻¹ | [6] | |||
| Acetyl-CoA Carboxylase (ACC) Analogs | ||||||
| CoA | Acetyl-CoA Carboxylase | 4 (activated) | [7] | |||
| Lipoxygenase (LOX) Inhibitors | ||||||
| Palmitoyl-CoA (16:0) | h5-LOX | 3.3 ± 0.3 | [8] | |||
| Palmitoleoyl-CoA (16:1) | h5-LOX | 2.0 ± 0.4 | [8] | |||
| Oleoyl-CoA (18:1) | h12-LOX | 32 ± 4 | [8] | |||
| Arachidonoyl-CoA (20:4) | h12-LOX | 110 ± 20 | [8] | |||
| Stearoyl-CoA (18:0) | h15-LOX-1 | 4.2 ± 0.6 | [8] | |||
| Oleoyl-CoA (18:1) | h15-LOX-1 | 39 ± 2 | [8] | |||
| Stearoyl-CoA (18:0) | h15-LOX-2 | 7.6 ± 1 | [8] | |||
| Oleoyl-CoA (18:1) | h15-LOX-2 | 0.62 ± 0.06 | [8] | |||
| Pantothenamides | ||||||
| Pantothenamides | PanK | [9] | ||||
| 3'-dephospho-CoA Analogs | ||||||
| 3'-pyrophospho CoA | Phospho-transacetylases | ~2x more active than CoA | [10] | |||
| Acetyl 3'-pyrophospho CoA | PEP Carboxylase | ~6x more active than Acetyl-CoA | [10] |
| Molecule | Binding Partner | Kd (M) | Reference |
| Biotin | Streptavidin | ~10⁻¹⁴ | [2] |
| Biotin | Avidin | ~10⁻¹⁵ | [3] |
| Biotinylated Peptide | Streptavidin | ~10⁻⁹ (increased from ~10⁻¹⁵) | [11] |
| Monomeric Streptavidin | Biotin | 2.8 x 10⁻⁹ | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Coenzyme A analogs.
Continuous Spectrophotometric Assay for Citrate (B86180) Synthase Activity
This assay measures the activity of citrate synthase by monitoring the release of Coenzyme A, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.1)
-
Acetyl-CoA solution (10 mM)
-
Oxaloacetate solution (10 mM)
-
DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.1)
-
Purified citrate synthase enzyme
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM Tris-HCl buffer (pH 8.1)
-
10 µL of 10 mM Acetyl-CoA
-
100 µL of 10 mM DTNB
-
-
Add a small, known amount of purified citrate synthase to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm for 1-2 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM oxaloacetate to the cuvette and mix immediately.
-
Continuously monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.
Radioenzymatic Assay for Choline (B1196258) Acetyltransferase (ChAT)
This highly sensitive assay measures the activity of choline acetyltransferase by quantifying the formation of radiolabeled acetylcholine (B1216132) from [³H]acetyl-CoA and choline.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Choline chloride solution (10 mM)
-
[³H]Acetyl-CoA (specific activity >200 mCi/mmol, 0.2 mM)
-
Eserine sulfate (B86663) solution (1 mM, to inhibit cholinesterases)
-
Enzyme preparation (e.g., brain homogenate)
-
Sodium tetraphenylboron in 3-heptanone (B90015) (10 mg/mL)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a reaction mixture on ice containing:
-
20 µL of 50 mM phosphate buffer (pH 7.4)
-
10 µL of 10 mM choline chloride
-
10 µL of 1 mM eserine sulfate
-
10 µL of enzyme preparation
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 0.2 mM [³H]acetyl-CoA.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding 1 mL of ice-cold 50 mM phosphate buffer (pH 7.4).
-
Add 1 mL of sodium tetraphenylboron in 3-heptanone to extract the [³H]acetylcholine into the organic phase.
-
Vortex vigorously for 30 seconds and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer a 0.8 mL aliquot of the upper organic phase to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the [³H]acetyl-CoA and the amount of [³H]acetylcholine formed.
Pull-down Assay using Biotinylated CoA Analogs
This protocol describes a method to identify proteins that interact with a specific acyl-CoA using a biotinylated analog and streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing potential interacting proteins
-
Biotinylated acyl-CoA analog
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or high salt/low pH buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Bait Immobilization:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated acyl-CoA analog to the beads and incubate with gentle rotation for 30-60 minutes at room temperature.
-
Place the tube on the magnetic rack, pellet the beads, and remove the supernatant containing unbound analog.
-
Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound analog.
-
-
Protein Binding:
-
Add the cell lysate to the beads with the immobilized biotinylated CoA analog.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on the magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate at room temperature or 95°C (if using SDS-PAGE buffer) for 5-10 minutes to release the bound proteins.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows where Coenzyme A analogs are instrumental.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Substrate-Based Multivalent Inhibitors of the Histone Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA subunit selectivity in the terminal pikromycin polyketide synthase module: steady-state kinetics and active-site occupancy analysis by FTICR-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced activity of 3'-pyrophospho coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. howarthgroup.org [howarthgroup.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Non-Radioactive Probes for Acyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of non-radioactive probes and methodologies for the assay of various acyltransferases. Acyltransferases play crucial roles in a multitude of cellular processes, making them attractive targets for drug discovery and development. The shift away from radioactive assays is driven by the need for safer, more cost-effective, and higher-throughput screening methods. This guide details several non-radioactive approaches, including ELISA-based, fluorescent, colorimetric, and coupled-enzyme assays, for key acyltransferase families: N-myristoyltransferases (NMTs), histone acetyltransferases (HATs), lecithin:cholesterol acyltransferases (LCATs), ghrelin O-acyltransferases (GOATs), and carnitine palmitoyltransferases (CPTs).
N-Myristoyltransferase (NMT) Assays
N-myristoylation, the attachment of a myristate group to the N-terminal glycine (B1666218) of a protein, is critical for protein-membrane interactions and signal transduction.[1] Inhibition of NMT is a promising therapeutic strategy for cancer and infectious diseases.[2][3]
ELISA-Based NMT Assay
This assay offers a robust and high-throughput-compatible method for measuring NMT activity without radioactivity.[4]
Experimental Workflow:
Detailed Experimental Protocol:
-
NMT Reaction:
-
In a microcentrifuge tube, combine the following in reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 1 mM EDTA):
-
Recombinant NMT enzyme
-
FLAG-tagged peptide substrate (e.g., from a known NMT substrate)
-
Azido-dodecanoyl-CoA (a myristoyl-CoA analog)
-
-
Incubate at 30°C for 30-60 minutes.
-
-
Staudinger Ligation:
-
Add phosphine-biotin to the reaction mixture.
-
Incubate at room temperature for 1-2 hours to allow the coupling of biotin (B1667282) to the azido (B1232118) group.
-
-
Capture and Detection:
-
Transfer the reaction mixture to a well of a 96-well plate pre-coated with an anti-FLAG antibody.
-
Incubate for 1 hour at room temperature to allow the capture of the FLAG-tagged peptide.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate three to five times with wash buffer.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[5][6][7]
-
Quantitative Data:
| Parameter | Value | Reference |
| Peptide Substrate | G-C-V-L-S-A-A-E | [4] |
| Acyl-CoA Analog | Azido-dodecanoyl-CoA | [4] |
| Detection Limit | Low nanomolar range | [4] |
NMT Signaling Pathway
NMT inhibition can disrupt multiple signaling pathways implicated in cancer cell survival and proliferation.[8]
Histone Acetyltransferase (HAT) Assays
HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, playing a key role in regulating gene expression.[9][10][11][12] Dysregulation of HAT activity is associated with various diseases, including cancer.
Fluorescent HAT Assay
This continuous, fluorescence-based assay measures the production of Coenzyme A (CoA) during the HAT reaction.[13]
Experimental Workflow:
Detailed Experimental Protocol:
-
HAT Reaction:
-
In a 96-well plate, add the following in HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT):
-
Recombinant HAT enzyme (e.g., p300, PCAF)
-
Histone peptide substrate (e.g., H3 or H4 peptide)
-
Acetyl-CoA
-
Test compound or vehicle control
-
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for CPM).[13]
-
Quantitative Data for HAT Inhibitors:
| Inhibitor | Target HAT | IC₅₀ (µM) | Reference |
| Garcinol | p300/PCAF | 7-10 | |
| Anacardic Acid | p300/PCAF | ~5 | |
| C646 | p300 | 0.4 |
HAT Signaling in Gene Regulation
HATs are key regulators of chromatin structure and gene transcription.
Lecithin:Cholesterol Acyltransferase (LCAT) Assays
LCAT plays a pivotal role in reverse cholesterol transport by esterifying free cholesterol in high-density lipoproteins (HDL).[1][14]
Fluorescent LCAT Assay using BODIPY-Cholesterol
This assay utilizes a fluorescent cholesterol analog, BODIPY-cholesterol, to measure LCAT activity.[15][16][17]
Experimental Workflow:
Detailed Experimental Protocol:
-
Substrate Preparation:
-
Prepare proteoliposome substrates by mixing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and BODIPY-cholesterol in chloroform.
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film.
-
Hydrate the lipid film with an appropriate buffer (e.g., PBS) to form multilamellar vesicles.
-
Sonication or extrusion can be used to create small unilamellar vesicles.
-
-
LCAT Reaction:
-
In a microplate, combine the proteoliposome substrate with purified LCAT or plasma samples.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture using a method such as the Folch procedure (chloroform/methanol).
-
Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system that separates free cholesterol from cholesteryl esters (e.g., hexane/diethyl ether/acetic acid).
-
Visualize and quantify the fluorescent spots corresponding to BODIPY-cholesterol and BODIPY-cholesteryl ester using a fluorescence imager.[16]
-
Quantitative Data:
| Parameter | BODIPY-Cholesterol Assay | ³H-Cholesterol Assay | Reference |
| Apparent Km (µmol/L) | 103.1 | 31.5 | [15] |
| Vmax (nmol/h/nmol rhLCAT) | 13.4 | 55.8 | [15] |
| Intra-assay CV (%) | 13.7 | 20.8 | [15] |
LCAT in Reverse Cholesterol Transport
LCAT is a key enzyme in the maturation of HDL particles, a critical step in reverse cholesterol transport.[18][19]
Ghrelin O-Acyltransferase (GOAT) Assays
GOAT is a unique enzyme that catalyzes the octanoylation of the peptide hormone ghrelin, a modification essential for its appetite-stimulating activity.[20][21] GOAT inhibitors are being explored as potential therapeutics for metabolic disorders.
Colorimetric GOAT Assay
This assay measures the production of CoA, a product of the GOAT-catalyzed reaction, using a colorimetric reagent.
Experimental Workflow:
Detailed Experimental Protocol:
-
GOAT Reaction:
-
In a 96-well plate, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.0):
-
Microsomes containing recombinant GOAT or purified GOAT enzyme.
-
Desacyl-ghrelin peptide substrate.
-
Octanoyl-CoA.
-
Test compound or vehicle control.
-
-
Incubate at 37°C for 1-2 hours.
-
-
Colorimetric Detection:
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to each well.
-
Incubate at room temperature for 5-10 minutes.
-
The reaction between the free thiol group of CoA and DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Measure the absorbance at 412 nm using a microplate reader.[22]
-
Ghrelin-GOAT Signaling Pathway
The acylation of ghrelin by GOAT is the initial step in a signaling cascade that regulates appetite and growth hormone release.[21][23][24]
References
- 1. Lecithin–cholesterol acyltransferase - Wikipedia [en.wikipedia.org]
- 2. Epigenetics in Psychology – PSYC 100: Principles of Psychology F25 [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Does HAT & HDAC Activity Tell You? | EpigenTek [epigentek.com]
- 11. researchgate.net [researchgate.net]
- 12. Physical and Functional HAT/HDAC Interplay Regulates Protein Acetylation Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Molecular mechanism of reverse cholesterol transport: reaction of pre-beta-migrating high-density lipoprotein with plasma lecithin/cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatic β-Oxidation and Regulation of Carnitine Palmitoyltransferase (CPT) I in Blunt Snout Bream Megalobrama amblycephala Fed a High Fat Diet | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. ghs-r1a.com [ghs-r1a.com]
- 24. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-PEG3-Coenzyme A: A Technical Guide for Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG3-Coenzyme A, a versatile tool for investigating the kinetics of enzymes that utilize Coenzyme A (CoA) as a substrate. This modified CoA molecule incorporates a biotin (B1667282) tag via a polyethylene (B3416737) glycol (PEG) spacer, enabling a variety of detection and purification strategies crucial for modern drug discovery and biochemical research.
Introduction to Biotin-PEG3-Coenzyme A
Biotin-PEG3-Coenzyme A is a chemically modified analog of Coenzyme A. Its structure is designed to retain the biological activity of the CoA moiety while introducing new functionalities:
-
Coenzyme A (CoA): The active component that serves as a substrate for a wide range of enzymes, including acetyltransferases, acyl-CoA synthetases, and other enzymes involved in fatty acid metabolism and the citric acid cycle.
-
Biotin Tag: A high-affinity ligand for streptavidin and avidin. This interaction is one of the strongest known non-covalent bonds in nature, forming the basis for highly specific and sensitive detection and purification methods.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol linker. This spacer separates the biotin from the CoA, minimizing steric hindrance and helping to ensure that the modified molecule can readily access the enzyme's active site.
The combination of these elements makes Biotin-PEG3-CoA a powerful probe for a variety of applications, including enzyme activity assays, inhibitor screening, and affinity-based protein profiling.
Principle of Application in Enzyme Kinetics
The fundamental principle behind using Biotin-PEG3-CoA in enzyme kinetics is the ability to track the modification of a substrate or the enzyme itself. When an enzyme transfers the acetyl group (or another acyl group) from Biotin-PEG3-CoA to its target substrate, the biotin tag is concomitantly transferred. This biotinylated product can then be detected and quantified using streptavidin-based methods.
This approach allows for the development of non-radioactive, highly sensitive assays amenable to high-throughput screening (HTS) formats. By measuring the rate of formation of the biotinylated product over time and at different substrate concentrations, key kinetic parameters can be determined.
Experimental Protocols
Here are detailed methodologies for key experiments utilizing Biotin-PEG3-Coenzyme A.
In Vitro Enzyme Activity Assay (ELISA-based)
This protocol describes a common method for determining the kinetic parameters of a CoA-utilizing enzyme, such as a histone acetyltransferase (HAT) or a protein acetyltransferase.
Materials:
-
Purified enzyme of interest
-
Biotin-PEG3-Coenzyme A
-
Substrate peptide or protein (e.g., a histone peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
Streptavidin-coated microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Substrate Coating: Coat the wells of a streptavidin-coated microplate with the peptide or protein substrate. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound substrate.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Enzymatic Reaction: Prepare a reaction mixture containing the assay buffer, the purified enzyme, and varying concentrations of Biotin-PEG3-Coenzyme A.
-
Initiate Reaction: Add the reaction mixture to the wells of the coated plate. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Stop Reaction & Wash: Stop the reaction by washing the plate three times with wash buffer. This removes the enzyme and unreacted Biotin-PEG3-CoA.
-
Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound Streptavidin-HRP.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Signal: Add the stop solution to quench the reaction, which will turn the color to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis for Enzyme Kinetics
The data obtained from the assay can be used to determine key kinetic parameters.
-
Michaelis-Menten Kinetics: By plotting the initial reaction velocity (absorbance/time) against the concentration of Biotin-PEG3-Coenzyme A, a Michaelis-Menten curve can be generated.
-
Km and Vmax Determination: The Michaelis constant (Km) and maximum velocity (Vmax) can be calculated by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot (a double reciprocal plot).
Quantitative Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from the experiments described above. The values provided are hypothetical and for illustrative purposes; actual values must be determined experimentally for each specific enzyme and substrate pair.
Table 1: Kinetic Parameters for Enzyme X with Biotin-PEG3-CoA
| Parameter | Value | Unit | Description |
| K_m | 15 | µM | Michaelis constant, the concentration of Biotin-PEG3-CoA at which the reaction rate is half of V_max. |
| V_max | 500 | pmol/min/mg | Maximum initial velocity of the enzymatic reaction. |
| k_cat | 25 | s⁻¹ | Turnover number, the number of substrate molecules each enzyme site converts to product per unit time. |
| k_cat/K_m | 1.67 x 10⁶ | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |
Table 2: IC₅₀ Values for Inhibitor Screening
| Inhibitor Compound | IC₅₀ | Unit | Description |
| Inhibitor A | 50 | nM | The concentration of inhibitor required to reduce the enzyme activity by 50%. |
| Inhibitor B | 2.5 | µM | The concentration of inhibitor required to reduce the enzyme activity by 50%. |
| Inhibitor C | > 100 | µM | The concentration of inhibitor required to reduce the enzyme activity by 50%. |
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of Biotin-PEG3-Coenzyme A.
Conclusion
Biotin-PEG3-Coenzyme A is a robust and versatile chemical probe for the study of CoA-utilizing enzymes. Its properties facilitate the development of sensitive, non-radioactive assays that are well-suited for high-throughput screening and detailed kinetic analysis. The methodologies and data presented in this guide provide a framework for researchers to design and execute experiments aimed at understanding enzyme function and discovering novel therapeutic agents.
Methodological & Application
Application Notes and Protocols for Protein Acylation using Biotin-PEG3-Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation is a crucial post-translational modification where an acyl group is covalently attached to a protein, profoundly influencing its function, localization, and stability.[1] This process is typically mediated by acyltransferase enzymes, which utilize acyl-Coenzyme A (acyl-CoA) as a donor substrate.[1] The study of protein acylation is fundamental to understanding a myriad of cellular processes and disease states.[2] Biotin-PEG3-Coenzyme A is a synthetic analog of acyl-CoA designed as a versatile tool for the investigation of protein acylation. This molecule features a biotin (B1667282) moiety linked to Coenzyme A via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The biotin tag enables sensitive detection and affinity purification of acylated proteins, while the PEG linker enhances solubility and minimizes steric hindrance.[][4][5] These application notes provide detailed protocols for utilizing Biotin-PEG3-Coenzyme A in in vitro enzymatic protein acylation assays to identify and characterize acyltransferase substrates and to screen for enzyme inhibitors.
Principle of the Assay
The core of the assay lies in the enzymatic transfer of the biotinylated acyl group from Biotin-PEG3-Coenzyme A to a target protein by a specific acyltransferase. The resulting biotin-tagged protein can then be detected and quantified using various methods, such as Western blotting with streptavidin conjugates or captured for further analysis using streptavidin-coated beads. This approach provides a non-radioactive and highly specific method for studying enzyme-substrate relationships in protein acylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general experimental workflow for protein acylation analysis using Biotin-PEG3-Coenzyme A.
Caption: Enzymatic transfer of the biotinylated acyl group.
Caption: General workflow for detecting protein acylation.
Experimental Protocols
Protocol 1: In Vitro Protein Acylation Assay
This protocol describes a method for acylating a purified protein in vitro using a specific acyltransferase and Biotin-PEG3-Coenzyme A.
Materials:
-
Purified protein substrate
-
Purified acyltransferase
-
Biotin-PEG3-Coenzyme A (10 mM stock in nuclease-free water)
-
Acylation reaction buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT)
-
4X Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Reaction Setup: On ice, prepare the acylation reaction mixture in a microcentrifuge tube. A typical 25 µL reaction is as follows:
-
X µL Nuclease-free water (to 25 µL)
-
5 µL 5X Acylation reaction buffer
-
1-5 µg Purified protein substrate
-
100-500 ng Purified acyltransferase
-
1 µL Biotin-PEG3-Coenzyme A (final concentration 400 µM)
Note: Optimal concentrations of protein substrate, enzyme, and Biotin-PEG3-CoA should be determined empirically.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stopping the Reaction: Terminate the reaction by adding 8.3 µL of 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Protocol 2: Acyltransferase Substrate Identification
This protocol outlines a workflow to identify potential substrates of an acyltransferase from a complex protein mixture (e.g., cell lysate).
Materials:
-
Cell lysate
-
Purified acyltransferase
-
Biotin-PEG3-Coenzyme A
-
Streptavidin-agarose beads
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., 2X Laemmli sample buffer with 100 mM DTT)
-
Mass spectrometry facility for protein identification
Procedure:
-
In Vitro Acylation of Lysate: Perform the in vitro acylation reaction as described in Protocol 1, substituting the purified protein substrate with 50-100 µg of cell lysate. Include a negative control reaction without the acyltransferase.
-
Affinity Purification of Biotinylated Proteins:
-
Add 50 µL of pre-washed streptavidin-agarose beads to the terminated reaction mixture.
-
Incubate for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Centrifuge the beads at low speed and discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer.
-
-
Elution:
-
Add 50 µL of elution buffer to the beads and heat at 95°C for 10 minutes to elute the bound proteins.
-
Collect the eluate after centrifugation.
-
-
Analysis:
-
Run the eluate on an SDS-PAGE gel and visualize the proteins by Coomassie blue or silver staining.
-
Excise unique bands present in the enzyme-treated sample compared to the control for identification by mass spectrometry.
-
Data Presentation
Quantitative data from these experiments can be summarized in tables for clear comparison.
Table 1: Quantification of Protein Acylation
| Condition | Protein Substrate (µg) | Acyltransferase (ng) | Biotin-PEG3-CoA (µM) | Relative Signal Intensity |
| Control | 2 | 0 | 400 | 1.0 |
| Test 1 | 2 | 100 | 400 | 5.2 |
| Test 2 | 2 | 250 | 400 | 12.8 |
| Test 3 | 2 | 500 | 400 | 25.1 |
Table 2: Acyltransferase Inhibitor Screening
| Inhibitor | Concentration (µM) | Percent Inhibition (%) |
| Compound A | 1 | 15.2 |
| Compound A | 10 | 48.9 |
| Compound A | 100 | 92.3 |
| Compound B | 1 | 2.1 |
| Compound B | 10 | 8.5 |
| Compound B | 100 | 20.4 |
Logical Relationships and Workflows
The following diagram illustrates the workflow for identifying acyltransferase substrates.
Caption: Workflow for substrate identification.
Troubleshooting
-
No Signal: Increase incubation time, enzyme concentration, or Biotin-PEG3-CoA concentration. Ensure the protein substrate is correctly folded and the enzyme is active.
-
High Background: Decrease the concentration of Streptavidin-HRP or increase the number of washing steps. Ensure the blocking step is sufficient.
-
Non-specific Binding to Beads: Increase the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).
These application notes provide a comprehensive guide for utilizing Biotin-PEG3-Coenzyme A as a powerful tool for the study of protein acylation. The provided protocols and workflows can be adapted to suit specific research needs, from validating enzyme-substrate pairs to high-throughput screening of inhibitors.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 4. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-PEG3-CoenzymeA | SiChem GmbH [shop.sichem.de]
Application Notes and Protocols for F-RET-Based Enzyme Activity Assay Using Biotin-PEG3-Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-invasive technique used to study molecular interactions in various biological contexts.[1] It relies on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[2] This phenomenon acts as a "spectroscopic ruler," providing insights into molecular proximities on the nanometer scale.[3] FRET assays are widely employed in drug discovery and biomedical research to investigate protein-protein interactions, conformational changes in proteins, and enzyme kinetics.[1][2][4]
This document provides a detailed protocol for developing a FRET-based assay to measure the activity of enzymes that utilize Coenzyme A (CoA) as a substrate. The assay employs a specific probe, Biotin-PEG3-Coenzyme A, which can be labeled with a donor fluorophore. A corresponding acceptor fluorophore is used to label the interacting partner, such as an enzyme or a binding protein. The enzymatic modification of the CoA moiety will lead to a change in the distance or orientation between the donor and acceptor, resulting in a measurable change in the FRET signal. This allows for real-time monitoring of enzyme activity.[2][5]
Biotin-PEG3-Coenzyme A is a versatile reagent that combines the specific biological activity of Coenzyme A with the high-affinity binding of biotin (B1667282) to streptavidin or avidin.[6][7] The polyethylene (B3416737) glycol (PEG) linker provides a flexible spacer arm, which can be advantageous in optimizing FRET efficiency by allowing the biotin to reach into the binding pocket of streptavidin without steric hindrance.[8]
Principle of the Assay
The FRET assay described here is designed to measure the activity of an enzyme that processes Coenzyme A. The core principle involves labeling Biotin-PEG3-Coenzyme A with a donor fluorophore and a binding partner (e.g., a protein that interacts with the product of the enzymatic reaction) with an acceptor fluorophore.
Initial State (High FRET): In the absence of enzymatic activity, the donor-labeled Biotin-PEG3-CoA is in close proximity to the acceptor-labeled binding partner, resulting in a high FRET signal.
Enzymatic Reaction (Low FRET): Upon enzymatic modification of the Coenzyme A moiety, the affinity of the product for the binding partner is altered, leading to a dissociation of the complex. This increases the distance between the donor and acceptor fluorophores, causing a decrease in FRET efficiency. The rate of this decrease in FRET is directly proportional to the enzyme's activity.
Experimental Workflow
Caption: Overall workflow for the FRET-based enzyme activity assay.
Materials and Reagents
-
Biotin-PEG3-Coenzyme A
-
Amine-reactive donor fluorophore (e.g., Cy3B)
-
Amine-reactive acceptor fluorophore (e.g., Cy5)
-
Enzyme of interest
-
Binding partner for the reaction product (e.g., Streptavidin)
-
Reaction buffer (e.g., PBS, HEPES)
-
Quenching solution (optional)
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence plate reader with FRET capabilities
Experimental Protocols
Labeling of Biotin-PEG3-Coenzyme A with Donor Fluorophore
This protocol describes the labeling of the primary amine on the adenine (B156593) moiety of Coenzyme A.
-
Reagent Preparation:
-
Dissolve Biotin-PEG3-Coenzyme A in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive donor fluorophore (e.g., NHS-ester) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved fluorophore to the Biotin-PEG3-CoA solution at a molar ratio of 5-10 fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Probe:
-
Remove excess, unreacted fluorophore by size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
-
Collect the fractions containing the labeled probe.
-
Determine the concentration and degree of labeling by measuring the absorbance of the fluorophore and the biotin-CoA conjugate.
-
Labeling of Binding Partner (Streptavidin) with Acceptor Fluorophore
-
Reagent Preparation:
-
Dissolve the binding partner (e.g., Streptavidin) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-2 mg/mL.
-
Dissolve the amine-reactive acceptor fluorophore (e.g., NHS-ester) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved fluorophore to the protein solution at a molar ratio of 5-20 fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Protein:
-
Remove excess, unreacted fluorophore by size-exclusion chromatography or dialysis against an appropriate storage buffer (e.g., PBS).
-
Determine the protein concentration and degree of labeling using spectrophotometry.
-
FRET Assay for Enzyme Activity
-
Assay Setup:
-
Prepare a reaction buffer suitable for the enzyme of interest.
-
In a microplate well, add the donor-labeled Biotin-PEG3-CoA and the acceptor-labeled binding partner to the reaction buffer. The final concentrations should be optimized to maximize the FRET signal (typically in the low nanomolar to micromolar range).
-
Incubate for 15-30 minutes at room temperature to allow for complex formation.
-
-
Enzyme Reaction and Data Acquisition:
-
Measure the baseline fluorescence of the donor and acceptor channels before adding the enzyme.
-
Initiate the enzymatic reaction by adding a predetermined amount of the enzyme to the well.
-
Immediately start monitoring the fluorescence intensity in both the donor and acceptor channels over time using a fluorescence plate reader. Measurements should be taken at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to observe a significant change in the FRET signal.
-
-
Controls:
-
No Enzyme Control: A reaction mixture without the enzyme to measure the baseline FRET signal and assess photobleaching.
-
No Acceptor Control: A reaction mixture with only the donor-labeled probe to measure the donor's fluorescence in the absence of FRET.
-
No Donor Control: A reaction mixture with only the acceptor-labeled partner to correct for direct excitation of the acceptor at the donor's excitation wavelength.
-
Signaling Pathway Diagram
Caption: FRET signaling before and after the enzymatic reaction.
Data Analysis and Presentation
The raw fluorescence data should be corrected for background fluorescence. The FRET signal can be expressed as a ratio of the acceptor emission to the donor emission (Acceptor/Donor) or as the calculated FRET efficiency.
FRET Ratio Calculation: FRET Ratio = (Intensity of Acceptor Emission) / (Intensity of Donor Emission)
The initial rate of the reaction is determined from the linear portion of the curve when plotting the FRET ratio versus time.
Quantitative Data Summary
| Condition | Enzyme Conc. (nM) | Substrate Conc. (µM) | Initial Rate (ΔFRET Ratio/min) |
| Control (No Inhibitor) | 10 | 1 | 0.052 |
| 10 | 5 | 0.185 | |
| 10 | 10 | 0.298 | |
| Inhibitor A (1 µM) | 10 | 1 | 0.021 |
| 10 | 5 | 0.075 | |
| 10 | 10 | 0.122 | |
| Inhibitor B (1 µM) | 10 | 1 | 0.005 |
| 10 | 5 | 0.018 | |
| 10 | 10 | 0.031 |
Troubleshooting
-
Low FRET Signal:
-
Optimize the concentrations of the donor and acceptor molecules.
-
Ensure the chosen FRET pair has sufficient spectral overlap.
-
Verify the labeling efficiency and purity of the reagents.
-
-
High Background Fluorescence:
-
Use high-quality, low-fluorescence microplates.
-
Ensure complete removal of free fluorophores after labeling.
-
-
Photobleaching:
-
Reduce the excitation light intensity or exposure time.
-
Incorporate an anti-photobleaching agent in the reaction buffer.
-
Conclusion
The FRET assay utilizing Biotin-PEG3-Coenzyme A provides a sensitive and continuous method for measuring the activity of CoA-utilizing enzymes.[2][4] This platform is highly adaptable for high-throughput screening of enzyme inhibitors and for detailed kinetic studies, making it a valuable tool for academic research and drug development.[5] Careful optimization of labeling, reagent concentrations, and assay conditions is crucial for obtaining robust and reproducible results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biotin-PEG3-CoenzymeA | SiChem GmbH [shop.sichem.de]
- 8. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Streptavidin Pull-Down of Biotinylated Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the pull-down of biotinylated proteins using streptavidin-conjugated beads. The method leverages the high-affinity interaction between biotin (B1667282) and streptavidin to isolate and enrich biotinylated proteins and their interacting partners from complex biological samples.[1][2]
Introduction
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for affinity purification.[3] This protocol is applicable to a wide range of research applications, including the study of protein-protein interactions, the identification of components of protein complexes, and the validation of drug targets.[1][4][5] The basic principle involves immobilizing a biotinylated "bait" protein onto streptavidin-coated solid supports, typically magnetic beads or agarose (B213101) resin.[1][6] This bait-streptavidin complex is then used to "pull down" interacting "prey" proteins from a cell lysate or other protein solution.[1] Subsequent washing steps remove non-specifically bound proteins, and the bait-prey complexes are then eluted for downstream analysis by methods such as Western blotting or mass spectrometry.[1][6]
Data Presentation
Table 1: Binding Capacity of Commercially Available Streptavidin Beads
| Bead Type | Supplier | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) | Reference |
| Streptavidin Agarose | GoldBio | >120 nmol/mL of resin | Dependent on protein size | [7] |
| Streptavidin Magnetic Beads | NEB | 500 pmol (25 bp ssDNA) / mg | ~30 µg / mg of beads | [8] |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | ≥ 12 nmol/mg of beads | ≥ 110 µg / mg of biotinylated IgG | [9] |
| Sera-Mag SpeedBeads (Streptavidin-coated) | Cytiva | 18.3 nmol/mL | Not specified | [10] |
| Sera-Mag SpeedBeads (Neutravidin-coated) | Cytiva | 30.8 nmol/mL | Not specified | [10] |
Note: The binding capacity for biotinylated proteins is highly dependent on the size and steric hindrance of the protein. The values for free biotin provide a standardized measure of the density of active streptavidin on the beads. It is recommended to empirically determine the optimal bead amount for your specific application.[7][8]
Table 2: Comparison of Elution Methods
| Elution Method | Principle | Advantages | Disadvantages | Downstream Compatibility |
| Competitive Elution | ||||
| Free Biotin | Excess free biotin competes for binding to streptavidin. | Mild, preserves protein structure and function. | Can be inefficient; requires high concentrations of biotin which may interfere with some downstream applications. | Western Blot, Activity Assays |
| Denaturing Elution | ||||
| SDS-PAGE Sample Buffer (e.g., Laemmli) | SDS and reducing agents denature the proteins and streptavidin, breaking the interaction. | Highly efficient. | Denatures proteins, rendering them inactive. Streptavidin monomers can co-elute. | Western Blot, Mass Spectrometry |
| Low pH (e.g., Glycine-HCl, pH 2.5-3.0) | Acidic conditions disrupt the streptavidin-biotin interaction. | Effective for many interactions. | Can denature acid-labile proteins. May require neutralization.[5] | Western Blot, Mass Spectrometry |
| Proteolytic Elution | ||||
| On-bead Digestion (e.g., Trypsin) | Protease is added directly to the beads to digest the captured proteins. | Elutes peptides directly for mass spectrometry, reducing sample handling. | Destroys the protein of interest. | Mass Spectrometry |
Experimental Protocols
This protocol provides a general workflow for a streptavidin pull-down assay using magnetic beads. Optimization may be required depending on the specific proteins and sample types.[11]
Materials and Reagents
-
Streptavidin Magnetic Beads: (e.g., NEB #S1420, Thermo Fisher Scientific #88816)[8]
-
Biotinylated Bait Protein: Purified and biotinylated protein of interest.
-
Cell Lysate containing Prey Protein(s): Prepared using a suitable lysis buffer (e.g., RIPA, NP-40 based).
-
Binding/Wash Buffer: PBS or TBS containing 0.05% Tween-20 is a good starting point.[8] For nuclear extracts or DNA/RNA pull-downs, higher salt concentrations (e.g., 1 M NaCl) may be needed.[8]
-
Elution Buffer: Choose based on downstream analysis (see Table 2). For Western blotting, 2X SDS-PAGE sample buffer is common.
-
Magnetic Separation Rack [8]
-
Protease and Phosphatase Inhibitor Cocktails
-
End-over-end rotator or equivalent mixer
Protocol Steps
-
Preparation of Streptavidin Beads: a. Resuspend the streptavidin magnetic beads thoroughly by vortexing.[8] b. Transfer the desired amount of bead slurry to a microcentrifuge tube. (e.g., 50 µL of slurry per pull-down).[5] c. Place the tube on a magnetic rack to pellet the beads, then carefully remove and discard the supernatant.[8] d. Add 500 µL of Binding/Wash Buffer to the beads. Resuspend the beads by gentle pipetting and then pellet them again on the magnetic rack. Discard the supernatant. e. Repeat the wash step (1d) two more times for a total of three washes.[8]
-
Binding of Biotinylated Bait Protein: a. After the final wash, resuspend the equilibrated beads in 200 µL of Binding/Wash Buffer. b. Add your biotinylated bait protein to the bead suspension. The optimal amount of bait protein should be determined empirically but can be started in the range of 1-10 µg. c. Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end rotation.[8] d. Pellet the beads on the magnetic rack and discard the supernatant. e. Wash the beads three times with 500 µL of Binding/Wash Buffer to remove any unbound bait protein.
-
Binding of Prey Protein: a. After the final wash from the previous step, add your cell lysate (e.g., 500 µg - 1 mg of total protein in 500 µL) to the beads. b. Incubate for 1-3 hours or overnight at 4°C with gentle end-over-end rotation.[12] c. (Optional) Pre-clearing Lysate: To reduce non-specific binding, the cell lysate can be pre-cleared by incubating it with streptavidin beads (without bait protein) for 1 hour at 4°C before adding it to the bait-bound beads.[13]
-
Washing: a. Pellet the beads on the magnetic rack and collect the supernatant (this is the "unbound" or "flow-through" fraction, which can be saved for analysis). b. Wash the beads three to five times with 500 µL of ice-cold Binding/Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C with rotation.[14] c. To increase stringency and reduce background, wash buffer composition can be modified by increasing salt concentration (e.g., up to 500 mM NaCl) or using different detergents.[12][15] A series of washes with buffers of increasing stringency can be effective.[12]
-
Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in an appropriate volume of Elution Buffer (e.g., 50 µL of 1X SDS-PAGE sample buffer).[5] c. If using SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes.[14] d. Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted proteins. This is the "eluate" fraction.
-
Downstream Analysis: a. Analyze the eluate, along with the input and unbound fractions, by SDS-PAGE and Western blotting to detect the prey protein.[6] b. For identification of unknown interacting proteins, the eluate can be analyzed by mass spectrometry.[1]
Mandatory Visualization
References
- 1. synapsewaves.com [synapsewaves.com]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [en.bio-protocol.org]
- 3. goldbio.com [goldbio.com]
- 4. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 5. apexbt.com [apexbt.com]
- 6. Analysis of Protein-DNA Binding by Streptavidin-Agarose Pulldown | Springer Nature Experiments [experiments.springernature.com]
- 7. goldbio.com [goldbio.com]
- 8. neb.com [neb.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 14. Biotinylated peptide pull down assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of Protein Acylation with Biotin-PEG3-Coenzyme A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes. This modification significantly influences protein localization, stability, and interaction with other molecules, thereby playing a pivotal role in signal transduction, membrane trafficking, and cellular metabolism. Dysregulation of protein acylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it a key area of investigation for therapeutic intervention.
This document provides detailed application notes and protocols for the quantitative analysis of protein acylation. While direct labeling with Biotin-PEG3-Coenzyme A is primarily suited for in vitro enzymatic assays, this guide will focus on two robust and widely adopted methods for cellular and in vivo studies: Acyl-Biotin Exchange (ABE) and Metabolic Labeling with Bio-orthogonal Probes followed by Click Chemistry . These techniques enable the selective biotinylation of acylated proteins, facilitating their enrichment and subsequent quantitative analysis by mass spectrometry.
I. Data Presentation: Quantitative Proteomics of S-Acylated Proteins
The following tables summarize quantitative data from a study utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with metabolic labeling to identify and quantify S-acylated (palmitoylated) proteins. This approach allows for the precise comparison of protein acylation levels between different cellular states.
Table 1: High-Confidence Differentially Palmitoylated Proteins.
This table presents a selection of proteins identified with high confidence as being significantly palmitoylated. The data is based on spectral counting from mass spectrometry analysis, comparing cells treated with a palmitic acid analog (17-ODYA) versus a control.[1]
| Protein ID | Gene Name | Average Spectral Count (17-ODYA) | Spectral Count Ratio (17-ODYA/Control) |
| P63000 | GNAI2 | 125.3 | >50 |
| P62873 | GNAI3 | 110.7 | >50 |
| P04637 | H-RAS | 95.1 | >50 |
| P01112 | N-RAS | 88.5 | >50 |
| Q15433 | FLOT1 | 75.8 | >50 |
| P27797 | FLOT2 | 68.2 | >50 |
| Q9Y2I1 | ZDHHC5 | 55.4 | >50 |
| Q9H4B4 | ZDHHC9 | 49.6 | >50 |
Table 2: Dynamically Palmitoylated Proteins Identified by Pulse-Chase SILAC.
This table showcases proteins exhibiting dynamic changes in palmitoylation, as determined by a pulse-chase experiment using SILAC. The ratio indicates the relative abundance of the palmitoylated form of the protein in the "heavy" versus "light" labeled cell populations under specific experimental conditions.[2]
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | Description |
| P09525 | GNB1 | 2.5 | G-protein subunit beta-1 |
| P63104 | GNG2 | 3.1 | G-protein subunit gamma-2 |
| P04049 | ANXA2 | 1.8 | Annexin A2 |
| P11362 | H-RAS | 4.2 | GTPase HRas |
| P01112 | N-RAS | 3.9 | GTPase NRas |
| Q9BXI6 | TFRC | 2.1 | Transferrin receptor protein 1 |
| P08107 | CALM1 | 1.5 | Calmodulin-1 |
| Q8WZA1 | ZDHHC17 | 2.8 | Palmitoyltransferase ZDHHC17 |
II. Experimental Protocols
Protocol 1: Acyl-Biotin Exchange (ABE) for Quantitative Proteomics
This protocol details the steps for the selective biotinylation of S-acylated cysteine residues, enabling their enrichment and subsequent analysis by mass spectrometry.[3][4][5]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Blocking Buffer: Lysis Buffer containing 50 mM N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) Solution: 1 M Hydroxylamine-HCl, pH 7.4.
-
Biotinylation Reagent: 1 mM Biotin-HPDP in DMSO.
-
Streptavidin-agarose beads.
-
Elution Buffer: Lysis Buffer containing 100 mM β-mercaptoethanol.
-
Reagents for proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin).
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Lysis Buffer.
-
Blocking of Free Thiols: Add NEM to a final concentration of 50 mM to block all free cysteine residues. Incubate for 1 hour at 4°C with gentle rotation.
-
Protein Precipitation: Precipitate proteins using acetone (B3395972) or methanol/chloroform to remove excess NEM.
-
Thioester Cleavage: Resuspend the protein pellet in Lysis Buffer and treat with 1 M Hydroxylamine (HAM) solution for 1 hour at room temperature to specifically cleave thioester bonds of S-acylated cysteines. For a negative control, treat a parallel sample with Tris-HCl instead of HAM.
-
Biotinylation: Add Biotin-HPDP to a final concentration of 1 mM and incubate for 1 hour at room temperature to label the newly exposed thiol groups.
-
Enrichment of Biotinylated Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads for 2 hours at 4°C to capture the acylated proteins.
-
Washing: Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by incubating the beads with Elution Buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then reduced, alkylated, and digested with trypsin for subsequent LC-MS/MS analysis.
Protocol 2: Metabolic Labeling with Alkyne Probes and Click Chemistry
This protocol describes the metabolic incorporation of a fatty acid analog containing a bio-orthogonal alkyne group into cellular proteins, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to attach a biotin (B1667282) tag.[6][7]
Materials:
-
Cell culture medium.
-
Alkyne-functionalized fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA).
-
Lysis Buffer (as in Protocol 1).
-
Click Chemistry Reagents:
-
Biotin-azide.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand.
-
-
Streptavidin-agarose beads.
-
Reagents for proteomics sample preparation.
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the alkyne-functionalized fatty acid analog for a designated period to allow for its incorporation into proteins.
-
Cell Lysis: Harvest and lyse the cells in Lysis Buffer.
-
Click Chemistry Reaction: To the cell lysate, add the click chemistry reagents in the following order: Biotin-azide, TCEP (or sodium ascorbate), TBTA, and CuSO₄. Incubate for 1-2 hours at room temperature.
-
Enrichment of Biotinylated Proteins: Incubate the "clicked" lysate with streptavidin-agarose beads to capture the biotinylated (and thus acylated) proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: The captured proteins can be directly digested with trypsin while still bound to the beads.
-
Elution of Peptides: Elute the tryptic peptides for LC-MS/MS analysis.
III. Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the role of S-acylation in key signaling pathways.
Caption: Wnt Protein S-acylation and Signaling Pathway.
Caption: Ras Protein Trafficking and S-acylation Cycle.
Experimental Workflow Diagrams
Caption: Acyl-Biotin Exchange (ABE) Workflow.
Caption: Metabolic Labeling and Click Chemistry Workflow.
References
- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Palmitoylation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteome scale characterization of human S-acylated proteins in lipid raft-enriched and non-raft membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Biotin-PEG3-Coenzyme A in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Coenzyme A (Biotin-PEG3-CoA) is a versatile chemical probe designed for the study of enzyme-catalyzed protein acylation and for the identification of novel enzyme substrates. This molecule incorporates three key functional components:
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling sensitive detection and robust affinity purification of labeled molecules.
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that minimizes steric hindrance between the biotin tag and the target protein, enhancing the accessibility of the biotin moiety for binding to streptavidin.
-
Coenzyme A (CoA): A crucial cofactor in numerous enzymatic reactions, particularly those catalyzed by acyltransferases. The CoA moiety allows this probe to be recognized and utilized as a substrate by enzymes that naturally use acyl-CoA molecules.
These features make Biotin-PEG3-CoA an invaluable tool for a range of applications in chemical biology, from enzyme activity assays to proteome-wide substrate discovery.
Applications
Identification of Acyltransferase Substrates
Biotin-PEG3-CoA can be employed to identify the substrates of a specific acyltransferase, such as a lysine (B10760008) acetyltransferase (KAT). The enzyme catalyzes the transfer of the biotin-PEG3-acyl group from CoA to a lysine residue on its substrate protein(s). The resulting biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry. This approach allows for the discovery of previously unknown downstream targets of signaling pathways involving protein acylation.
Enzyme Activity Assays
The enzymatic transfer of the biotin-PEG3-acyl group to a known substrate can be used to quantify the activity of an acyltransferase. The extent of biotinylation can be measured through various methods, including Western blotting with streptavidin-HRP, dot blot assays, or ELISA-based formats. This is particularly useful for high-throughput screening of potential enzyme inhibitors or activators.
In Vitro Protein Labeling for Interaction Studies
Proteins can be specifically biotinylated in vitro using an appropriate acyltransferase and Biotin-PEG3-CoA. The resulting biotin-labeled protein can then be used as a bait in pull-down assays to identify interacting partners. This method offers the advantage of site-specific biotinylation, provided the acyltransferase has a known target residue on the protein of interest.
Experimental Protocols
Protocol 1: Identification of KAT Substrates in Cell Lysates
This protocol describes a method for identifying the substrates of a specific lysine acetyltransferase (KAT) in a complex protein mixture, such as a cell lysate.
Materials:
-
Biotin-PEG3-Coenzyme A
-
Purified, active lysine acetyltransferase (KAT) of interest
-
Cell lysate (prepared in non-denaturing lysis buffer without primary amine-containing compounds like Tris)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Protease inhibitors
-
Apparatus for SDS-PAGE and Western blotting
-
Mass spectrometer for protein identification
Methodology:
-
Enzymatic Labeling Reaction:
-
In separate microcentrifuge tubes, prepare the following reactions:
-
Experimental Sample: 50 µg cell lysate, 1 µg purified KAT, 50 µM Biotin-PEG3-CoA.
-
Negative Control 1 (No Enzyme): 50 µg cell lysate, 50 µM Biotin-PEG3-CoA.
-
Negative Control 2 (No Probe): 50 µg cell lysate, 1 µg purified KAT.
-
-
Adjust the final volume to 50 µL with an appropriate reaction buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM DTT).
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Affinity Purification of Biotinylated Proteins:
-
Stop the reactions by adding SDS-PAGE sample buffer (for Western blot analysis) or by proceeding directly to affinity purification.
-
To the affinity purification samples, add 50 µL of pre-washed streptavidin-conjugated magnetic beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 500 µL of wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
For Western Blot Validation: Elute the bound proteins by resuspending the beads in 30 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with streptavidin-HRP to visualize biotinylated proteins.
-
For Mass Spectrometry Identification: Elute the proteins using a compatible elution buffer or perform on-bead digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the enriched proteins.
-
Expected Results:
The experimental sample should show a distinct pattern of biotinylated proteins on a Western blot compared to the negative controls. Mass spectrometry analysis will provide a list of potential substrates for the KAT of interest.
Data Presentation:
Table 1: Hypothetical Mass Spectrometry Results for KAT Substrate Identification
| Protein ID | Gene Name | Score (Experimental) | Score (Control) | Fold Enrichment | Putative Substrate? |
| P04637 | TP53 | 258 | 15 | 17.2 | Yes |
| P60484 | H3-3A | 189 | 10 | 18.9 | Yes |
| Q06830 | EP300 | 150 | 25 | 6.0 | Yes (Auto-acetylation) |
| P62258 | ACTG1 | 20 | 18 | 1.1 | No |
Protocol 2: In Vitro Acyltransferase Activity Assay
This protocol provides a framework for measuring the activity of an acyltransferase using a specific peptide substrate and Biotin-PEG3-CoA.
Materials:
-
Biotin-PEG3-Coenzyme A
-
Purified, active acyltransferase
-
Peptide substrate with the target acylation site
-
Streptavidin-coated 96-well plates
-
Detection antibody (if the peptide is tagged) or streptavidin-HRP
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Methodology:
-
Enzymatic Reaction:
-
Set up reactions in a 96-well plate containing various concentrations of the enzyme or potential inhibitors.
-
A typical reaction mixture (50 µL) would contain: 50 mM HEPES (pH 8.0), 10 µM peptide substrate, 20 µM Biotin-PEG3-CoA, and the acyltransferase.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Capture and Detection:
-
Stop the reaction by adding EDTA to chelate any divalent cations if required by the enzyme.
-
Transfer the reaction mixtures to a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP (or a primary antibody followed by a secondary HRP-conjugate if the peptide has another tag).
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Data Presentation:
Table 2: Hypothetical Enzyme Inhibition Data
| Inhibitor Concentration (µM) | Absorbance at 450 nm | % Inhibition |
| 0 (No Inhibitor) | 1.25 | 0 |
| 0.1 | 1.05 | 16 |
| 1 | 0.68 | 45.6 |
| 10 | 0.22 | 82.4 |
| 100 | 0.08 | 93.6 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG3-CoenzymeA in Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Biotin-PEG3-CoenzymeA for their enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my enzyme assay?
A1: The optimal concentration of this compound is highly dependent on the specific enzyme being studied and the assay conditions. It is recommended to perform a substrate titration experiment to determine the Michaelis constant (K_m) for your enzyme. A good starting point for many assays is a concentration range of 0.1 µM to 100 µM, but this should be empirically determined. For initial screening, a concentration at or near the K_m is often used, while for inhibitor studies, a substrate concentration below the K_m can increase sensitivity to competitive inhibitors.[1]
Q2: I am observing a high background signal in my assay. What could be the cause?
A2: High background in biotin-based assays can be caused by several factors:
-
Endogenous Biotin (B1667282): Some biological samples, such as those from the liver or kidney, have high levels of endogenous biotin, which can lead to false-positive signals.[2][3] It is crucial to include a control that is not treated with this compound to assess the level of endogenous biotin.[4]
-
Non-specific Binding: The streptavidin or avidin (B1170675) used for detection may bind non-specifically to components in your sample or to the assay plate. Using a suitable blocking buffer and including a control with unconjugated streptavidin can help identify and mitigate this issue.[3][5]
-
Contaminated Reagents: Ensure that all buffers and reagents are free of biotin contamination. Avoid using components like nonfat dry milk or certain grades of BSA that may contain biotin.[2]
Q3: My enzyme activity appears to be lower than expected. What are the potential reasons?
A3: Lower than expected enzyme activity could be due to several factors related to the this compound substrate:
-
Sub-optimal Concentration: If the concentration of this compound is too far below the K_m of the enzyme, the reaction rate will be proportionally low.
-
Substrate Instability: Ensure that the this compound is stored correctly, protected from light and moisture, typically at -20°C upon arrival, to prevent degradation.[6] Prepare solutions fresh before use.
-
Presence of Inhibitors: Components in your sample or assay buffer could be inhibiting the enzyme.
Q4: How should I properly store and handle this compound?
A4: To ensure the stability and activity of this compound, it should be stored at -20°C upon receipt, protected from light and moisture.[6] Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to prepare solutions fresh for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in enzyme assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Endogenous biotin in the sample.[2][3] | Include a "no this compound" control. If the signal is high, consider using an avidin/biotin blocking kit.[2] |
| Non-specific binding of streptavidin/avidin.[3][5] | Optimize the blocking buffer (e.g., increase concentration or try a different agent). Include a control with unconjugated streptavidin.[3] Add NaCl (0.15 M to 0.6 M) to the blocking/antibody diluent to reduce ionic interactions.[2] | |
| Contaminated reagents.[2] | Use high-purity reagents and dedicated solutions for biotin-based assays. Avoid biotin-containing components like nonfat dry milk.[2] | |
| Low or No Signal | Sub-optimal substrate concentration. | Perform a substrate titration to determine the K_m and use a concentration appropriate for your assay goals (see Experimental Protocols section). |
| Inactive this compound. | Ensure proper storage conditions (-20°C, protected from light and moisture).[6] Prepare fresh solutions before each experiment. | |
| Inefficient detection. | Increase the incubation times or concentrations of detection reagents (e.g., streptavidin-HRP).[2] | |
| Poor Reproducibility | Inconsistent pipetting or reagent mixing. | Use calibrated pipettes and ensure all reagents are thoroughly mixed before use.[5] |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay incubation steps. | |
| Reagent degradation over time. | Prepare fresh reagents for each assay run. |
Experimental Protocols
Protocol for Determining the Optimal this compound Concentration
This protocol outlines the steps to determine the Michaelis constant (K_m) for your enzyme with this compound, which is essential for optimizing the substrate concentration.
1. Materials:
-
Purified enzyme of interest
-
This compound
-
Assay buffer (optimized for pH and ionic strength for your enzyme)
-
Detection reagents (e.g., streptavidin-HRP and appropriate substrate)
-
Microplate reader
-
96-well microplates
2. Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized powder in an appropriate solvent (e.g., water or buffer) to create a high-concentration stock solution.
-
Prepare serial dilutions: Create a series of at least eight dilutions of the this compound stock solution in the assay buffer. The concentration range should span from approximately 0.2 to 5 times the expected K_m.[1] If the K_m is unknown, a broad range (e.g., 0.1 µM to 100 µM) is a good starting point.
-
Set up the enzyme reaction: In a 96-well plate, add the assay buffer, the serially diluted this compound, and any other necessary co-factors.
-
Initiate the reaction: Add a fixed, pre-determined amount of your enzyme to each well to start the reaction. The enzyme concentration should be low enough to ensure the reaction rate is linear over the measurement period.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme for a fixed period. This time should be within the linear range of the reaction.
-
Stop the reaction (if necessary): Depending on the assay format, you may need to add a stop solution.
-
Detect the product: Add the detection reagents (e.g., streptavidin-HRP followed by a chromogenic, fluorogenic, or chemiluminescent substrate).
-
Measure the signal: Read the plate using a microplate reader at the appropriate wavelength.
-
Analyze the data:
-
Plot the initial reaction velocity (V_o) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max.
-
3. Data Interpretation:
The K_m value represents the substrate concentration at which the reaction rate is half of V_max.
-
For general enzyme activity assays, using a this compound concentration of 2-5 times the K_m will ensure the enzyme is operating near its maximal velocity.
-
For screening for competitive inhibitors, a substrate concentration at or below the K_m is often preferred to maximize the sensitivity of the assay.[1]
Visualizations
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. This compound | SiChem GmbH [shop.sichem.de]
troubleshooting low signal in Biotin-PEG3-CoenzymeA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in assays utilizing Biotin-PEG3-Coenzyme A.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG3-Coenzyme A and what are its common applications?
A1: Biotin-PEG3-Coenzyme A is a derivative of Coenzyme A (CoA) that is labeled with biotin (B1667282) via a polyethylene (B3416737) glycol (PEG) spacer.[1][2] This molecule is designed to be a substrate for enzymes that utilize Coenzyme A, allowing for the enzymatic incorporation of a biotin tag onto a target molecule or for the detection of enzyme activity.[1][2] Common applications include enzyme activity assays, particularly for enzymes involved in fatty acid metabolism like acetyl-CoA carboxylase, and for labeling proteins and other molecules for subsequent detection or purification using streptavidin-based systems.[3][4] The PEG3 linker provides spacing to minimize steric hindrance between the biotin and the CoA moiety, potentially improving its interaction with enzymes and streptavidin.
Q2: How is the signal generated in a typical Biotin-PEG3-Coenzyme A enzyme assay?
A2: In a typical enzyme assay, the enzyme of interest utilizes Biotin-PEG3-Coenzyme A as a substrate, transferring the biotinylated moiety to an acceptor molecule. The resulting biotinylated product is then captured, often on a microplate coated with a capture antibody or streptavidin. The captured biotin is subsequently detected using an enzyme-conjugated streptavidin, most commonly streptavidin-horseradish peroxidase (Streptavidin-HRP).[5][6] Upon addition of a suitable substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate), the HRP enzyme catalyzes a reaction that produces a measurable signal (color change or light emission) that is proportional to the amount of biotinylated product, and thus to the activity of the enzyme.[5]
Q3: What are the critical storage and handling conditions for Biotin-PEG3-Coenzyme A?
A3: Proper storage and handling are crucial to maintain the integrity and activity of Biotin-PEG3-Coenzyme A. It should be stored at -20°C, protected from light and moisture.[1] For use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions are typically prepared in aqueous buffers or organic solvents like DMSO and should be used fresh or aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low or No Signal
This guide addresses common issues leading to low or no signal in your Biotin-PEG3-Coenzyme A assays.
Issue 1: Problems with Reagents and Assay Components
Q: I am not seeing any signal, or the signal is very weak. Could my reagents be the problem?
A: Yes, issues with reagents are a primary cause of low or no signal. Consider the following:
-
Enzyme Activity: Ensure your enzyme is active. Improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your sample or buffers can lead to reduced enzyme activity. Always include a positive control with known enzyme activity to validate your assay setup.
-
Biotin-PEG3-Coenzyme A Integrity: Verify that the Biotin-PEG3-Coenzyme A has been stored correctly at -20°C and protected from moisture.[1] Prepare fresh dilutions for each experiment.
-
Streptavidin-HRP Conjugate: The Streptavidin-HRP conjugate can lose activity over time, especially if not stored properly. Use a fresh vial or test the activity of your current stock. Also, ensure you are using it at an optimal concentration.
-
Substrate: Substrates, especially chemiluminescent ones, can be light-sensitive and have a limited shelf life. Prepare the substrate solution immediately before use and ensure it has not expired.
| Reagent | Recommended Storage | Common Pitfalls |
| Enzyme | -20°C or -80°C (as per datasheet) | Repeated freeze-thaw cycles, contamination |
| Biotin-PEG3-CoA | -20°C, desiccated | Moisture contamination, degradation from improper storage |
| Streptavidin-HRP | 2-8°C or -20°C (as per datasheet) | Loss of activity over time, microbial contamination |
| Substrate (TMB/Chemiluminescent) | 2-8°C, protected from light | Expiration, exposure to light, contamination |
Issue 2: Suboptimal Assay Conditions
Q: I've checked my reagents, but my signal is still low. What assay conditions should I optimize?
A: Suboptimal assay conditions can significantly impact signal generation. Here are key parameters to optimize:
-
Incubation Times and Temperatures: Ensure all incubation steps are performed for the recommended duration and at the correct temperature.[6][7] Inadequate incubation can lead to incomplete reactions or binding. Consider increasing the incubation time for the enzyme reaction or the streptavidin-HRP binding step.
-
Reagent Concentrations: The concentrations of the enzyme, Biotin-PEG3-Coenzyme A, and Streptavidin-HRP are critical. Titrate each of these reagents to find the optimal concentration for your specific assay.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can result in the loss of bound target, leading to a weaker signal. Ensure wash steps are consistent and thorough but not overly aggressive.
-
Buffer Composition: Ensure your assay buffer is at the correct pH and is compatible with your enzyme and detection reagents. Some buffer components, like sodium azide, can inhibit HRP activity.
| Parameter | Recommended Starting Point | Optimization Strategy |
| Enzyme Concentration | Varies by enzyme | Titrate to find the optimal concentration that gives a robust signal within the linear range. |
| Biotin-PEG3-CoA Concentration | Varies by enzyme (typically in µM range) | Titrate to ensure it is not a limiting factor; should be at or above the enzyme's Km. |
| Streptavidin-HRP Dilution (ELISA) | 1:2,000 to 1:15,000[8] | Perform a titration to determine the optimal dilution that provides a high signal-to-noise ratio. |
| Incubation Time (Enzyme Reaction) | 30-60 minutes | Increase incubation time if the signal is weak, but monitor for potential background increase. |
| Incubation Time (Streptavidin-HRP) | 20-60 minutes[5][6] | Increase incubation time to enhance signal, but be mindful of background. |
Issue 3: Detection and Signal Reading
Q: My color development is weak, or my chemiluminescent signal is fading quickly. What could be wrong?
A: Issues with the final detection step can prevent you from accurately measuring the signal that has been generated.
-
Incorrect Wavelength: Ensure your plate reader is set to the correct wavelength for the substrate you are using (e.g., 450 nm for TMB after adding stop solution).[5]
-
Timing of Reading: For colorimetric assays, read the plate promptly after adding the stop solution. For chemiluminescent assays, the signal can decay over time, so it's important to read the plate within the optimal window after substrate addition.
-
Instrument Settings: Check the sensitivity and gain settings on your plate reader. A low setting may not be sufficient to detect a weak signal.
Experimental Protocols
General Protocol for an Acetyl-CoA Carboxylase (ACC) Activity Assay
This protocol is a representative example and should be optimized for your specific experimental conditions.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the product of the ACC reaction (e.g., an antibody against malonyl-CoA) or with streptavidin. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Reaction: Prepare a reaction mix containing assay buffer, ATP, bicarbonate, and your test compounds. Add the ACC enzyme and initiate the reaction by adding Biotin-PEG3-Coenzyme A. Incubate for 30-60 minutes at 37°C.
-
Stop Reaction & Transfer: Stop the reaction (e.g., by adding EDTA). Transfer the reaction mixture to the coated and blocked microplate. Incubate for 1 hour at room temperature to allow the biotinylated product to be captured.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the HRP substrate (e.g., TMB or a chemiluminescent substrate) and incubate for the recommended time, protected from light.
-
Signal Detection: If using a colorimetric substrate, add a stop solution and read the absorbance at the appropriate wavelength. If using a chemiluminescent substrate, read the luminescence immediately.
Visualizations
Caption: General workflow for a biotin-based enzyme assay.
Caption: Troubleshooting logic for low signal in assays.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. A sensitive enzyme assay for biotin, avidin, and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
preventing hydrolysis of Biotin-PEG3-CoenzymeA during experiments
Welcome to the technical support center for Biotin-PEG3-Coenzyme A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and other common issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Biotin-PEG3-Coenzyme A?
A1: Biotin-PEG3-Coenzyme A should be stored at -20°C upon arrival, protected from light and moisture to prevent degradation.[1] For long-term storage, some similar biotinylated PEG reagents can be stored at -80°C for up to six months.
Q2: How should I prepare stock solutions of Biotin-PEG3-Coenzyme A?
A2: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be prepared in advance, it can be stored in aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2] The solvent for the stock solution will depend on the specific experimental requirements, but aqueous buffers, DMSO, or DMF are commonly used for similar molecules.
Q3: What are the primary modes of degradation for Biotin-PEG3-Coenzyme A?
A3: The primary mode of degradation is the hydrolysis of the thioester bond linking the PEG-biotin moiety to Coenzyme A. This can be catalyzed by chemical conditions (especially alkaline pH) or by enzymes such as thioesterases present in biological samples. The ether linkages within the PEG chain may also be susceptible to oxidative metabolism.
Q4: At what pH is the thioester bond of Biotin-PEG3-Coenzyme A most stable?
A4: Thioester bonds are generally more stable in acidic to neutral pH conditions. Hydrolysis of the thioester bond is significantly accelerated under alkaline conditions (pH > 8). Therefore, it is advisable to conduct experiments at a pH below 8 to minimize non-enzymatic hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no signal in biotin-based detection assays | Hydrolysis of the Biotin-PEG3-Coenzyme A substrate. | - Ensure the reagent has been stored correctly at -20°C and protected from light and moisture. - Prepare fresh solutions of Biotin-PEG3-Coenzyme A for each experiment. - Maintain the experimental pH at or below 7.5 to minimize chemical hydrolysis of the thioester bond. - If using cell lysates or other biological samples, consider adding a broad-spectrum thioesterase inhibitor to the reaction mixture. |
| High background signal in assays | Non-specific binding of the biotinylated probe. | - The PEG linker is designed to reduce non-specific binding, but if issues persist, consider increasing the number of wash steps in your protocol. - Include a blocking step (e.g., with BSA or another appropriate blocking agent) before adding the biotinylated probe. |
| Inconsistent results between experiments | Degradation of stock solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions more frequently. - Verify the integrity of the Biotin-PEG3-Coenzyme A by a suitable analytical method like HPLC if degradation is suspected. |
| Unexpected enzymatic activity or inhibition | Presence of active thioesterases in the experimental system. | - Thioesterases are a large family of enzymes that can hydrolyze the thioester bond of Coenzyme A.[3] If your system contains cell lysates or tissue extracts, be aware of potential enzymatic degradation of your probe. - Consider purifying the enzyme of interest to remove contaminating thioesterases. - If purification is not feasible, the use of thioesterase inhibitors may be necessary. |
Stability of Thioester Bonds
The stability of the thioester bond in Acyl-CoA derivatives is highly dependent on pH and temperature. The following table summarizes the general stability of thioester bonds under different conditions.
| Condition | Stability of Thioester Bond | Primary Degradation Pathway |
| Acidic pH (pH 4-6) | Relatively Stable | Acid-catalyzed hydrolysis (slow) |
| Neutral pH (pH 6.5-7.5) | Moderately Stable | Spontaneous and enzyme-catalyzed hydrolysis |
| Alkaline pH (pH > 8) | Unstable | Base-catalyzed hydrolysis (rapid) |
| Elevated Temperature (>37°C) | Decreased Stability | Increased rate of chemical hydrolysis |
| Presence of Thioesterases | Unstable | Enzymatic hydrolysis |
Experimental Protocols
While a specific, detailed protocol for a particular experiment using Biotin-PEG3-Coenzyme A was not found in the search, a general workflow for an enzyme assay can be outlined.
General Enzyme Assay Protocol to Assess Substrate Activity
This protocol describes a general method to determine if Biotin-PEG3-Coenzyme A can act as a substrate for a putative acyl-CoA utilizing enzyme.
1. Reagent Preparation:
- Prepare a stock solution of Biotin-PEG3-Coenzyme A (e.g., 10 mM in an appropriate buffer, pH 7.0). Store on ice.
- Prepare a dilution series of the enzyme of interest in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4, containing any necessary cofactors).
- Prepare a reaction termination solution (e.g., 10% SDS or a solution containing a strong acid).
2. Enzyme Reaction:
- In a microcentrifuge tube, combine the assay buffer and the enzyme solution.
- Pre-incubate the mixture at the desired reaction temperature for 5 minutes.
- Initiate the reaction by adding Biotin-PEG3-Coenzyme A to a final concentration within the desired range (e.g., 10-100 µM).
- Incubate the reaction for a defined period (e.g., 15-60 minutes).
- Terminate the reaction by adding the termination solution. Include a negative control with no enzyme.
3. Detection of Biotinylated Product:
- The detection method will depend on the nature of the expected product.
- Option A: Gel-based analysis: If the enzyme transfers the biotin-PEG moiety to a protein, the product can be analyzed by SDS-PAGE followed by Western blotting with streptavidin-HRP.
- Option B: HPLC analysis: The reaction mixture can be analyzed by reverse-phase HPLC to separate the biotinylated product from the unreacted Biotin-PEG3-Coenzyme A.[4][5]
Visualizations
Caption: Factors leading to the hydrolysis of Biotin-PEG3-Coenzyme A.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Biotin-PEG3-CoenzymeA | SiChem GmbH [shop.sichem.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve the efficiency of biotinylation with Biotin-PEG3-CoenzymeA
Welcome to the technical support center for Biotin-PEG3-Coenzyme A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to improve the efficiency of your biotinylation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the enzymatic biotinylation of proteins tagged with peptide substrates (e.g., ybbR, ACP, or PCP tags) using a 4'-phosphopantetheinyl transferase (PPTase), such as Sfp synthase.
Problem: No or Very Low Biotinylation Detected
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Sfp Synthase | Verify the activity of your Sfp synthase. If the enzyme has been stored for a long time or handled improperly, its activity may be compromised. Consider using a fresh aliquot or increasing the enzyme concentration in the reaction.[1] |
| Incorrect Protein Tag | Ensure your protein of interest has the correct peptide tag (e.g., ybbR, ACP) and that the tag is accessible to the Sfp synthase. The tag should ideally be at the N- or C-terminus or within a flexible loop of the protein.[2][3] |
| Degraded Biotin-PEG3-CoA | Biotin-PEG3-Coenzyme A should be stored at -20°C, protected from light and moisture.[4] Prepare fresh aliquots for your experiments to avoid repeated freeze-thaw cycles. |
| Missing Reaction Components | Double-check that all necessary components are present in the reaction mixture, particularly MgCl2, which is a required cofactor for Sfp synthase.[5][6] |
| Suboptimal Buffer Conditions | The optimal pH for Sfp synthase activity is typically between 7.5 and 8.0.[3][7] Ensure your buffer is within this range. Also, confirm that the buffer does not contain inhibitors of Sfp synthase. |
| Presence of Inhibitors | Certain metal ions, such as Ni2+ and Co2+, can inhibit Sfp synthase activity.[7] Avoid these in your reaction buffer. If purifying your tagged protein using Ni-NTA resin, ensure all nickel has been removed prior to biotinylation. |
Problem: Weak or Incomplete Biotinylation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Reagent Concentrations | The molar ratio of the reactants is crucial. Ensure you are using an excess of Biotin-PEG3-CoA relative to your tagged protein. A typical starting point is a 2-fold molar excess of the biotin-CoA conjugate.[4] Also, ensure the Sfp synthase concentration is sufficient. |
| Insufficient Incubation Time or Temperature | Increase the incubation time of the reaction. While labeling can be rapid (15-30 minutes), extending the incubation to one hour or even overnight at 4°C may improve efficiency.[5][8] The optimal temperature is generally 37°C.[5][6] |
| Tagged Protein Instability or Aggregation | If your protein is prone to aggregation, consider adding a non-ionic detergent like Tween 20 (0.05-0.1%) to the reaction buffer.[5] The stability of some tagged proteins is also improved by the presence of a reducing agent, such as 1 mM DTT.[5][6] |
| Steric Hindrance | The PEG3 linker in Biotin-PEG3-Coenzyme A is designed to reduce steric hindrance. However, if the peptide tag is in a sterically hindered location on your protein, this can still be an issue. If possible, consider redesigning your protein construct to place the tag at a more accessible location. |
Problem: High Background or Non-Specific Binding
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Excess Unreacted Biotin-PEG3-CoA | After the biotinylation reaction, it is important to remove any unreacted Biotin-PEG3-CoA. This can be achieved through dialysis or gel filtration.[5] |
| Non-specific Binding of Reagents | If you are performing labeling on cell surfaces, the presence of serum or BSA in the labeling medium can help reduce non-specific binding of the CoA substrate to surfaces.[1] For in vitro reactions, adding 0.5% BSA can also block non-specific background.[1] |
| Contaminants in Protein Preparation | Ensure your purified tagged protein is free of contaminants that might non-specifically bind biotin (B1667282) or streptavidin. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG3 linker in Biotin-PEG3-Coenzyme A?
The polyethylene (B3416737) glycol (PEG) linker serves as a spacer arm that separates the biotin molecule from the coenzyme A moiety. This extended spacer helps to minimize steric hindrance, allowing the biotin to more effectively bind to streptavidin or avidin, especially when the biotin is attached to a protein.[7][9]
Q2: What is the optimal buffer composition for Sfp synthase-mediated biotinylation?
A commonly used and effective buffer for Sfp synthase is a HEPES-based buffer at a pH between 7.5 and 8.0, supplemented with 10 mM MgCl2.[3][5][6] The addition of a reducing agent like 1 mM DTT is also recommended to maintain the stability of some tagged proteins.[5][6]
Q3: How can I confirm that my protein has been successfully biotinylated?
Several methods can be used to verify biotinylation:
-
Mass Spectrometry: This is a highly accurate method to confirm the mass shift corresponding to the addition of the biotin-PEG3-pantetheinyl group.[8][10]
-
SDS-PAGE Gel Shift Assay: Incubating the biotinylated protein with streptavidin will result in a higher molecular weight complex that can be visualized as a band shift on an SDS-PAGE gel.[10]
-
Western Blot: After running an SDS-PAGE gel and transferring to a membrane, the biotinylated protein can be detected using a streptavidin-HRP conjugate.
-
Affinity Purification: Successful biotinylation can be confirmed by the ability of the protein to be captured by streptavidin-coated beads.[2]
Q4: Can I perform the biotinylation reaction in a cell lysate?
Yes, Sfp synthase is active in cell lysates, allowing for the biotinylation of tagged proteins without prior purification.[5][6][8]
Q5: What are the recommended storage conditions for Biotin-PEG3-Coenzyme A?
Biotin-PEG3-Coenzyme A should be stored at -20°C, protected from light and moisture to prevent degradation.[4] It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: In Vitro Biotinylation of a ybbR-tagged Protein
This protocol provides a starting point for the biotinylation of a purified protein containing a ybbR tag.
Materials:
-
Purified ybbR-tagged protein
-
Biotin-PEG3-Coenzyme A
-
Sfp Synthase
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2
-
Quenching solution (optional): 4% trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of Biotin-PEG3-Coenzyme A in sterile water or an appropriate buffer.
-
In a microcentrifuge tube, combine the following components in order:
-
Nuclease-free water to reach the final volume
-
Reaction Buffer (to 1x final concentration)
-
ybbR-tagged protein (e.g., to a final concentration of 20 µM)
-
Biotin-PEG3-Coenzyme A (e.g., to a final concentration of 40 µM)
-
Sfp Synthase (e.g., to a final concentration of 1-2 µM)
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 1 hour.
-
(Optional) To stop the reaction, add a quenching solution like TFA.[3]
-
Proceed to analysis (e.g., SDS-PAGE, mass spectrometry) or remove excess unreacted biotin-CoA via dialysis or gel filtration.
Recommended Starting Concentrations for In Vitro Biotinylation
| Component | Final Concentration |
| ybbR-tagged Protein | 5-50 µM |
| Biotin-PEG3-CoA | 10-100 µM |
| Sfp Synthase | 1-2 µM |
| HEPES Buffer (pH 7.5-8.0) | 50 mM |
| MgCl2 | 10 mM |
| DTT (optional) | 1 mM |
Visualizations
Caption: Workflow for in vitro enzymatic biotinylation.
Caption: Troubleshooting logic for inefficient biotinylation.
References
- 1. neb.com [neb.com]
- 2. yinlab.uchicago.edu [yinlab.uchicago.edu]
- 3. Genetically encoded short peptide tag for versatile protein labeling by Sfp phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Heterologous Expression of Sfp-Type Phosphopantetheinyl Transferase is Indispensable in the Biosynthesis of Lipopeptide Biosurfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific protein labeling by Sfp phosphopantetheinyl transferase | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Biotin-Streptavidin Interaction Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with biotin-streptavidin-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the biotin-streptavidin interaction?
The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1] Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, can bind up to four molecules of biotin (B1667282) (vitamin B7).[1][2] This high-affinity, specific, and rapid interaction is leveraged in a multitude of life science applications, including ELISA, Western blotting, immunohistochemistry (IHC), and protein purification, to link molecules together for detection or isolation.[3][4]
Q2: What are the main advantages of using the biotin-streptavidin system in assays?
The primary advantages of the biotin-streptavidin system include:
-
High Sensitivity: The strong interaction allows for robust signal amplification, enabling the detection of low-abundance targets.[3][4]
-
Versatility: Biotin can be conjugated to a wide variety of molecules, such as antibodies, nucleic acids, and proteins, making the system adaptable to numerous assay formats.[3]
-
Signal Amplification: The tetrameric nature of streptavidin, with its four biotin-binding sites, allows for the creation of large complexes with reporter molecules (e.g., enzymes, fluorophores), significantly amplifying the signal.[1]
-
Stability: The biotin-streptavidin complex is stable over a wide range of pH, temperature, and denaturing conditions.[1]
Q3: What is the difference between avidin (B1170675), streptavidin, and NeutrAvidin?
Avidin, originally isolated from egg whites, also binds biotin with high affinity. However, it is a glycoprotein (B1211001) with a high isoelectric point (pI), which can lead to non-specific binding in some applications.[3] Streptavidin has a lower pI and lacks the carbohydrate modifications of avidin, resulting in reduced non-specific binding.[3] NeutrAvidin is a deglycosylated form of avidin with a neutral pI, further minimizing non-specific interactions.[1]
Troubleshooting Guides
This section addresses common problems encountered during biotin-streptavidin-based assays, providing potential causes and solutions.
Issue 1: High Background
High background can obscure specific signals, leading to inaccurate results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Non-specific binding of streptavidin conjugates | Optimize the concentration of the streptavidin conjugate; lower concentrations can reduce background.[5][6] Use a high-quality blocking buffer; consider adding detergents like Tween-20 to wash buffers.[7] |
| Presence of endogenous biotin | If working with cell lysates or tissue samples, which can contain biotin-dependent carboxylases, perform a biotin blocking step.[3] |
| Contaminated reagents or buffers | Use fresh, high-purity reagents and sterile, filtered buffers.[5] |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound reagents.[8] |
| Cross-reactivity of antibodies | Use affinity-purified or monoclonal antibodies to ensure specificity.[6] |
Experimental Protocol: Optimizing Streptavidin Conjugate Concentration
-
Prepare a dilution series of the streptavidin-HRP (or other enzyme) conjugate in your assay buffer. A typical starting range is 1:1,000 to 1:20,000.
-
Set up your assay with both positive and negative control wells (e.g., wells with and without the primary antibody or biotinylated molecule).
-
Add the different dilutions of the streptavidin conjugate to replicate wells for both positive and negative controls.
-
Incubate and develop the assay according to your standard protocol.
-
Measure the signal in all wells.
-
Analyze the results to identify the dilution that provides the highest signal-to-noise ratio (high signal in positive controls and low signal in negative controls).
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient biotinylation | Ensure the biotinylation reaction was performed correctly and that the biotinylated molecule is stable. Consider using a different biotinylation reagent or optimizing the molar ratio of biotin to the target molecule.[5][6] |
| Suboptimal reagent concentrations | Titrate the concentrations of the primary antibody, biotinylated molecule, and streptavidin conjugate to find the optimal working range.[5][6] |
| Incorrect buffer composition | Ensure that buffers do not contain components that can interfere with the biotin-streptavidin interaction, such as free biotin.[3] |
| Steric hindrance | The biotin molecule may be inaccessible to streptavidin due to the conformation of the biotinylated molecule. Consider using a biotinylation reagent with a longer spacer arm to increase accessibility.[9] |
| Degraded reagents | Use fresh reagents and ensure proper storage conditions.[5][6] |
Experimental Workflow for Troubleshooting Weak Signal
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Biotin-PEG3-Coenzyme A Pull-Down Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps of their Biotin-PEG3-Coenzyme A pull-down experiments for clean and reliable results.
Troubleshooting Guide: High Background and Non-Specific Binding
High background and non-specific binding are common issues in pull-down assays that can obscure true interactions. The following guide provides a systematic approach to troubleshooting and optimizing your washing protocol.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in Negative Control | Insufficient washing | Increase the number of wash steps (from 3-4 to 5-6) and/or the duration of each wash. |
| Inadequate blocking of beads | Pre-incubate beads with a blocking agent like 0.1% BSA in PBS or TBS for 1 hour at 4°C before adding the cell lysate.[1] | |
| Non-specific binding to the beads | Use a different type of bead (e.g., agarose (B213101) vs. magnetic) or beads with a different surface chemistry. | |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) in your wash buffers to disrupt non-specific hydrophobic binding.[2] | |
| Weak or No Signal from Bait Protein | Loss of bait protein during washes | Ensure the interaction between Biotin-PEG3-CoA and streptavidin is not being disrupted. Avoid harsh wash conditions (e.g., extreme pH or high concentrations of denaturing agents). |
| Protein aggregation | If your protein is "crashing out" of solution, consider adjusting the salt concentration of your buffers. Do not drastically lower the salt concentration during buffer exchange.[3] | |
| Contaminating Proteins in Eluate | Ineffective removal of non-specific binders | Optimize the ionic strength of your wash buffer. Increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) can help disrupt weak, non-specific ionic interactions.[2] |
| Insufficient detergent concentration | Gradually increase the detergent concentration in your wash buffer to enhance the removal of non-specifically bound proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal number of washes for a Biotin-PEG3-CoA pull-down assay?
A1: While there is no single answer, a good starting point is 3 to 4 washes. However, if you are experiencing high background, increasing the number of washes to 5 or 6 can be beneficial.[4] It is crucial to optimize this step for your specific protein interaction.
Q2: What components should I include in my wash buffer?
A2: A standard wash buffer for biotin (B1667282) pull-down assays typically includes a buffering agent (e.g., PBS or TBS), salt (e.g., NaCl), and a non-ionic detergent. The exact concentrations may need to be optimized.
Q3: How can I reduce non-specific binding of proteins to my streptavidin beads?
A3: To minimize non-specific binding, it is recommended to block the streptavidin beads with a protein like Bovine Serum Albumin (BSA) before incubating with your cell lysate. Additionally, including detergents and adjusting the salt concentration in your lysis and wash buffers can significantly reduce background.[1]
Q4: Can the type of wash buffer affect my results?
A4: Yes, the composition of your wash buffer is critical. For instance, using a buffer with detergents like RIPA buffer for washing can help decrease non-specific binding compared to a simple TBS buffer.[1] The choice of buffer will depend on the nature of the protein interaction you are studying.
Q5: What is a good starting concentration for salt and detergent in my wash buffer?
A5: A common starting point is a buffer containing 150 mM NaCl and 0.1% Triton X-100 or NP-40. If non-specific binding persists, you can incrementally increase the salt concentration (up to 500 mM) and/or the detergent concentration (up to 0.5%).
Experimental Protocols
Standard Washing Protocol for Biotin-PEG3-CoA Pull-Down
This protocol provides a general guideline for washing streptavidin beads after incubation with cell lysate containing the Biotin-PEG3-CoA-labeled bait protein and its interacting partners.
-
Initial Pellet Collection: After incubating the cell lysate with the streptavidin beads, centrifuge the tubes at a low speed (e.g., 500 x g for 1 minute) to pellet the beads.[5] Carefully aspirate and discard the supernatant.
-
First Wash: Add 500 µL of Wash Buffer 1 (see table below) to the pelleted beads. Gently resuspend the beads by pipetting up and down or by gentle vortexing.
-
Incubation: Incubate the bead suspension for 5 minutes at 4°C on a rotator or rocker to ensure thorough washing.
-
Pellet and Aspirate: Centrifuge the tubes again to pellet the beads and carefully remove the supernatant.
-
Repeat Washes: Repeat steps 2-4 for a total of 3-4 washes. For the final wash, consider using a wash buffer with a slightly different composition (Wash Buffer 2) to remove any residual contaminants.
-
Elution Preparation: After the final wash and removal of the supernatant, the beads are ready for the elution of the protein complexes.
Recommended Wash Buffer Compositions
| Buffer Component | Wash Buffer 1 (Standard) | Wash Buffer 2 (Stringent) | Purpose |
| Buffering Agent | 50 mM Tris-HCl, pH 7.5 | 50 mM Tris-HCl, pH 7.5 | Maintain a stable pH |
| Salt | 150 mM NaCl | 300-500 mM NaCl | Disrupt non-specific ionic interactions |
| Detergent | 0.1% (v/v) Triton X-100 or NP-40 | 0.2-0.5% (v/v) Triton X-100 or NP-40 | Reduce non-specific hydrophobic binding |
| Other Additives | 1 mM EDTA | 1 mM EDTA | Inhibit metalloproteases |
Visualizations
Caption: Experimental workflow for a Biotin-PEG3-Coenzyme A pull-down assay.
References
Technical Support Center: Synthesis of Biotin-PEG3-Coenzyme A
Welcome to the technical support center for the synthesis of Biotin-PEG3-Coenzyme A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this important biological tool.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Biotin-PEG3-Coenzyme A?
A1: The most prevalent method for synthesizing Biotin-PEG3-Coenzyme A is through the conjugation of a Biotin-PEG3 derivative with an activated N-Hydroxysuccinimide (NHS) ester to the free thiol group of Coenzyme A. The NHS ester readily reacts with the sulfhydryl group of Coenzyme A to form a stable thioether bond. Another potential route involves the reaction of Biotin-PEG3-Maleimide with the thiol group of Coenzyme A.
Q2: What are the critical parameters to control during the conjugation reaction?
A2: Several parameters are crucial for a successful conjugation reaction:
-
pH: The reaction of an NHS ester with a thiol is pH-dependent. While NHS esters are typically used for targeting primary amines at a pH of 7-9, the reaction with a more nucleophilic thiol can be performed at a slightly lower pH (around 6.5-7.5) to favor the thiol-NHS reaction and minimize hydrolysis of the NHS ester.
-
Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize the hydrolysis of the NHS ester, a competing side reaction, but may require longer reaction times.
-
Concentration of Reactants: Higher concentrations of both the Biotin-PEG3-NHS ester and Coenzyme A can improve the reaction efficiency and favor the desired conjugation over hydrolysis.
-
Purity of Reagents: The purity of the starting materials, particularly the Coenzyme A, is critical. The presence of reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) in the Coenzyme A preparation can interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By analyzing aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials (Biotin-PEG3-NHS ester and Coenzyme A) and the formation of the Biotin-PEG3-Coenzyme A product. Mass spectrometry can also be used to confirm the presence of the desired product.
Q4: What are the common challenges and side reactions in this synthesis?
A4: Common challenges include:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which deactivates it and prevents it from reacting with Coenzyme A. This can be minimized by working at an optimal pH and temperature, and by using the NHS ester solution immediately after preparation.
-
Oxidation of Coenzyme A: The free thiol group of Coenzyme A can be oxidized to form a disulfide dimer (CoA-S-S-CoA), which will not react with the Biotin-PEG3-NHS ester. It is important to use fresh, high-quality Coenzyme A and to degas buffers to minimize oxidation.
-
Low Reaction Yield: This can be due to a combination of factors including suboptimal pH, temperature, reactant concentrations, or the presence of competing substances in the reaction mixture.
-
Purification Difficulties: Separating the desired product from unreacted starting materials and side products can be challenging and may require optimization of purification methods like HPLC.
Q5: How should I store the reagents and the final product?
A5:
-
Biotin-PEG3-NHS ester: This reagent is moisture-sensitive and should be stored at -20°C in a desiccated environment. Once dissolved in an organic solvent like DMSO or DMF, it should be used immediately.
-
Coenzyme A: Coenzyme A solutions are best stored frozen at -20°C or below. Repeated freeze-thaw cycles should be avoided.
-
Biotin-PEG3-Coenzyme A: The final product should be stored as a lyophilized powder or in a suitable buffer at -20°C or -80°C to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Hydrolysis of Biotin-PEG3-NHS ester | - Prepare fresh solutions of the NHS ester immediately before use.- Ensure the reaction buffer is at the optimal pH (6.5-7.5).- Perform the reaction at a lower temperature (4°C) for a longer duration. |
| Oxidation of Coenzyme A | - Use fresh, high-quality Coenzyme A.- Degas all buffers to remove dissolved oxygen.- Consider adding a small amount of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the Coenzyme A solution prior to the reaction. | |
| Incorrect molar ratio of reactants | - Optimize the molar excess of the Biotin-PEG3-NHS ester. A 1.5 to 5-fold molar excess over Coenzyme A is a good starting point. | |
| Presence of competing nucleophiles | - Ensure that the reaction buffer does not contain primary amines (e.g., Tris buffer) or other thiols. | |
| Multiple peaks in HPLC analysis of the product | Incomplete reaction | - Increase the reaction time or temperature.- Increase the molar excess of the Biotin-PEG3-NHS ester. |
| Formation of side products | - Optimize the pH to minimize side reactions.- Purify the product using a gradient elution on a reversed-phase HPLC column. | |
| Degradation of the product | - Ensure proper storage conditions for the purified product. | |
| Difficulty in purifying the product | Co-elution of starting materials and product | - Optimize the HPLC gradient to achieve better separation.- Consider using a different type of chromatography, such as ion-exchange or affinity chromatography. |
| Low recovery from purification | - Ensure that the product is not precipitating on the column.- Check the compatibility of the solvent system with the product. |
Experimental Protocols
Synthesis of Biotin-PEG3-Coenzyme A via NHS Ester Chemistry
This protocol provides a general guideline for the synthesis of Biotin-PEG3-Coenzyme A. Optimization may be required for specific experimental conditions.
Materials:
-
Biotin-PEG3-NHS ester
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reversed-phase HPLC system for purification and analysis
Procedure:
-
Prepare Coenzyme A solution: Dissolve Coenzyme A in the Reaction Buffer to a final concentration of 10 mM.
-
Prepare Biotin-PEG3-NHS ester solution: Immediately before use, dissolve Biotin-PEG3-NHS ester in anhydrous DMF or DMSO to a final concentration of 50 mM.
-
Reaction: Add the Biotin-PEG3-NHS ester solution to the Coenzyme A solution to achieve a 2-fold molar excess of the NHS ester. For example, add 40 µL of the 50 mM Biotin-PEG3-NHS ester solution to 160 µL of the 10 mM Coenzyme A solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Biotin-PEG3-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Purify the Biotin-PEG3-Coenzyme A from the reaction mixture using reversed-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Analysis: Analyze the collected fractions by HPLC and confirm the identity of the product by mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.
Purification by Reversed-Phase HPLC
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 260 nm.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Weight ( g/mol ) | Solubility | Storage Conditions |
| Biotin-PEG3-NHS ester | ~544.6 | Soluble in DMSO, DMF | -20°C, desiccated |
| Coenzyme A | ~767.5 | Soluble in water | -20°C or below |
| Biotin-PEG3-Coenzyme A | ~1260.1 | Soluble in water | -20°C or -80°C |
Visualizations
Experimental Workflow: Synthesis of Biotin-PEG3-Coenzyme A
Caption: Experimental workflow for the synthesis of Biotin-PEG3-Coenzyme A.
Signaling Pathway: Application in Protein Acylation Studies
Biotin-PEG3-Coenzyme A is a valuable tool for studying protein acylation, a critical post-translational modification involved in regulating various cellular processes. It can be used as a substrate for enzymes that transfer the biotinylated acyl group onto target proteins.
Caption: Role of Biotin-PEG3-CoA in studying protein acylation pathways.
Logical Diagram: Troubleshooting Low Synthesis Yield
Caption: Troubleshooting logic for low yield in Biotin-PEG3-CoA synthesis.
Validation & Comparative
A Comparative Guide to the Enzymatic Validation of Biotin-PEG3-Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Biotin-PEG3-Coenzyme A as a substrate for Coenzyme A (CoA)-utilizing enzymes. Due to the limited availability of direct experimental data on the enzymatic activity of this modified substrate, this document outlines a detailed, albeit hypothetical, experimental plan for its validation and comparison with known substrates. The focus is on acetyl-CoA carboxylase (ACC), a key biotin-dependent enzyme in fatty acid synthesis, as a representative model.
Introduction to Biotin-PEG3-Coenzyme A
Biotin-PEG3-Coenzyme A is a chemically modified version of Coenzyme A featuring a biotin (B1667282) molecule linked via a three-unit polyethylene (B3416737) glycol (PEG) spacer. This modification allows for the detection and purification of enzymes that interact with CoA or its derivatives, leveraging the high-affinity interaction between biotin and streptavidin. While widely used for affinity-based applications, its suitability as a direct enzyme substrate requires rigorous validation. This guide compares its potential performance against the natural substrate, Acetyl-CoA, and other alternative substrates.
Comparative Analysis of Substrates for Acetyl-CoA Carboxylase
The following table summarizes the known kinetic parameters for the natural substrate of Acetyl-CoA Carboxylase (ACC), Acetyl-CoA, and provides a template for the data that would be generated for Biotin-PEG3-CoA and an alternative substrate, Propionyl-CoA. Acyl-CoA carboxylases are known to exhibit promiscuity with short-chain acyl-CoA substrates[1].
Table 1: Comparison of Kinetic Parameters for Acetyl-CoA Carboxylase Substrates
| Substrate | Chemical Structure | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Source |
| Acetyl-CoA (Natural Substrate) | Acetyl group attached to CoA | ~4 µM - 0.4 mM[2] | Enzyme-dependent | Published Literature[2][3] |
| Biotin-PEG3-CoA (Test Substrate) | Biotin-PEG3 attached to CoA | To be determined | To be determined | Hypothetical Data |
| Propionyl-CoA (Alternative Substrate) | Propionyl group attached to CoA | Known to be a substrate | To be determined | Published Literature[1] |
Experimental Protocols for Validation
To validate Biotin-PEG3-CoA as a substrate for ACC, a series of enzymatic assays would be required. The following protocol outlines a robust method for determining the kinetic parameters.
Principle of the Assay
Acetyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of an acyl-CoA substrate to produce a malonyl-CoA analog and ADP[4][5]. The enzyme's activity can be monitored by detecting the formation of the product or the consumption of a co-substrate.
Materials
-
Purified recombinant human Acetyl-CoA Carboxylase 1 (ACC1)
-
Biotin-PEG3-Coenzyme A
-
Acetyl-Coenzyme A sodium salt
-
Propionyl-Coenzyme A sodium salt
-
ATP sodium salt
-
Magnesium Chloride (MgCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
MOPS buffer, pH 7.8
-
Malonyl-CoA Reductase (for coupled assay)[6]
-
NADPH
-
ELISA-based Malonyl-CoA detection kit or HPLC-MS system[7][8]
-
96-well microplate reader
Detailed Experimental Workflow
The following diagram illustrates the proposed workflow for the validation of Biotin-PEG3-CoA as an ACC substrate.
Caption: Experimental workflow for the validation of Biotin-PEG3-CoA.
Assay Procedure
-
Reaction Mixture Preparation : For each substrate, prepare a reaction mixture in a 96-well plate containing MOPS buffer (pH 7.8), 6.67 mM MgCl₂, 3.33 mM ATP, and 50 mM KHCO₃[6].
-
Enzyme Addition : Add a fixed concentration of purified ACC1 to each well.
-
Substrate Addition : Initiate the reaction by adding varying concentrations of the respective substrates (Acetyl-CoA, Biotin-PEG3-CoA, or Propionyl-CoA) to the wells.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination : Stop the reaction by adding a suitable quenching agent (e.g., a strong acid).
-
Product Detection : Quantify the amount of the malonyl-CoA analog produced. This can be achieved through:
-
HPLC-MS : A highly specific and sensitive method for detecting and quantifying the reaction product[7].
-
ELISA : Commercially available kits can detect malonyl-CoA[8].
-
Coupled Enzyme Assay : The production of the malonyl-CoA analog can be coupled to the activity of malonyl-CoA reductase, which consumes NADPH, allowing for spectrophotometric monitoring at 365 nm[6].
-
-
Data Analysis : Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the enzymatic reaction catalyzed by Acetyl-CoA Carboxylase and the logical relationship for validating Biotin-PEG3-CoA as a substrate.
Caption: Acetyl-CoA Carboxylase reaction pathway.
Caption: Logical framework for substrate validation.
Conclusion
The validation of Biotin-PEG3-Coenzyme A as an enzyme substrate is crucial for its application in enzymatic studies beyond simple affinity pull-downs. The proposed experimental framework, centered on Acetyl-CoA Carboxylase, provides a clear path for researchers to determine the kinetic compatibility of this modified CoA. By systematically comparing its performance against the natural substrate and other known alternatives, the scientific community can gain valuable insights into the tolerance of CoA-dependent enzymes for substrate modifications. This will ultimately broaden the utility of such chemical probes in drug discovery and basic research.
References
- 1. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. static.igem.org [static.igem.org]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to PEG Linkers in Biotinylated Probes
For researchers, scientists, and drug development professionals, the choice of biotinylated probes is critical for the success of a wide range of applications, from immunoassays to drug targeting. The inclusion of a Polyethylene Glycol (PEG) linker between the biotin (B1667282) molecule and the probe can significantly enhance performance. This guide provides an objective comparison of biotinylated probes with and without PEG linkers, supported by experimental insights and detailed protocols.
The primary advantages of incorporating a PEG linker in biotinylated probes include increased solubility, reduction of steric hindrance, and an improved signal-to-noise ratio in various applications.[1][2][3][4][5] These benefits stem from the unique physicochemical properties of PEG, a hydrophilic and flexible polymer.[6][7][8]
Key Performance Enhancements with PEG Linkers
1. Increased Solubility: Biotin itself is a relatively hydrophobic molecule. Its conjugation to proteins or other biomolecules can sometimes lead to aggregation and reduced solubility in aqueous buffers.[9] The hydrophilic nature of the PEG chain helps to mitigate this by increasing the overall water solubility of the biotinylated probe.[3][4][5][6][7][10][11] This is particularly crucial when working with concentrated solutions of probes or with biomolecules that are prone to precipitation.
2. Reduction of Steric Hindrance: The biotin-avidin (or streptavidin) interaction is highly specific and strong, forming the basis of numerous detection and purification systems.[9] However, when biotin is directly attached to a bulky molecule, the binding to avidin (B1170675) can be sterically hindered. The flexible PEG linker acts as a spacer arm, physically separating the biotin from the probe molecule.[2][3][4][5][12] This increased distance minimizes steric clashes and allows for more efficient binding of biotin to avidin's deep binding pocket.[4] The length of the PEG linker can be adjusted to optimize this spacing for different applications.[2][5][13]
3. Minimized Non-Specific Binding and Improved Signal-to-Noise Ratio: PEG is known for its ability to reduce non-specific binding of proteins and other molecules to surfaces.[1] In the context of biotinylated probes, this property translates to lower background signals in assays like ELISA, Western blotting, and immunohistochemistry.[8] By minimizing non-specific interactions, PEG linkers contribute to a higher signal-to-noise ratio, leading to more sensitive and reliable results.[14]
Comparative Data Summary
While direct quantitative comparisons in a single study are often application-specific, the general impact of PEG linkers can be summarized as follows:
| Feature | Biotinylated Probe (No Linker) | Biotinylated Probe (With PEG Linker) | Rationale |
| Solubility | Lower, potential for aggregation | Higher | The hydrophilic nature of the PEG chain increases the overall solubility of the conjugate.[3][4][5][6][7][10][11] |
| Binding Efficiency | Can be reduced due to steric hindrance | Higher | The PEG spacer arm reduces steric hindrance, allowing for more efficient binding of biotin to avidin/streptavidin.[2][3][4][5][12] |
| Signal-to-Noise Ratio | Lower due to potential non-specific binding | Higher | PEG reduces non-specific binding to surfaces, leading to lower background and a clearer signal.[1][14] |
| Flexibility | Limited | High | The flexible nature of the PEG chain allows for better positioning of the biotin for binding.[6][7][12] |
It is important to note that the optimal length of the PEG linker can vary depending on the specific application.[2][13] Shorter PEG chains (e.g., 2-6 units) may be suitable for applications requiring close proximity, while longer chains (e.g., 12-24 units) offer greater flexibility and steric hindrance reduction.[2] However, excessively long PEG chains could potentially mask the biologically active site of the probe.[15]
Visualizing the Advantage: A Structural Comparison
The following diagrams illustrate the structural difference between a biotinylated probe with and without a PEG linker and its impact on avidin binding.
Caption: Comparison of biotinylated probes with and without a PEG linker.
Experimental Protocols
To empirically determine the advantages of a PEG linker for a specific application, the following experimental protocols can be adapted.
This experiment aims to compare the signal intensity and background noise of a biotinylated antibody with and without a PEG linker in an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for comparing biotinylated probes in an ELISA format.
Detailed Methodology:
-
Antigen Coating: Coat a 96-well microplate with the target antigen overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Probe Incubation: Add serial dilutions of the biotinylated antibody with and without a PEG linker to the wells. Incubate for 1-2 hours at room temperature. Include wells with no primary antibody as a negative control.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP Incubation: Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until a color develops.
-
Signal Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Compare the signal-to-noise ratio for the probes with and without the PEG linker across the different dilutions. The signal-to-noise ratio can be calculated as the absorbance of the sample wells divided by the absorbance of the negative control wells.
The fundamental interaction leveraged by these probes is the high-affinity binding between biotin and avidin (or streptavidin).
Caption: Interaction between a biotinylated probe and a streptavidin-reporter conjugate.
References
- 1. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 3. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of PEG Linker Lengths for Biotinylated Coenzyme A in Research Applications
For researchers, scientists, and professionals in drug development, the choice of a linker in bioconjugation is critical. This guide provides an objective comparison of different lengths of polyethylene (B3416737) glycol (PEG) linkers used for biotinylating Coenzyme A (CoA), a key molecule in cellular metabolism. The length of the PEG linker can significantly influence the functionality of biotinylated CoA in various applications, including enzymatic assays and affinity-based purification.
This comparison focuses on two key performance aspects: the binding affinity of the biotin (B1667282) moiety to avidin (B1170675) and the potential impact on enzymatic activity. While direct comparative studies on the enzymatic activity of biotin-PEG-CoA with varying linker lengths are not extensively available in the current literature, we can infer the likely effects based on established principles of steric hindrance and the behavior of other biotinylated molecules.
Impact of PEG Linker Length on Biotin-Avidin Binding Affinity
The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature, making it a cornerstone of many biotechnological applications. However, the accessibility of the biotin group to the binding pocket of avidin can be influenced by the length of the PEG linker, especially when the biotin is attached to a bulky molecule like Coenzyme A.
A study by Ke et al. (2007) systematically investigated the effect of PEG chain length on the binding of biotin to avidin. Their findings demonstrate a clear relationship between the molecular weight of the PEG linker and the binding affinity (equilibrium dissociation constant, Kd) and stoichiometry of the complex.
| PEG Linker Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin-PEG:Avidin) |
| 588 | ~10⁻⁸ | 4:1 |
| 3400 | ~10⁻⁸ | 4:1 |
| 5000 | ~10⁻⁸ | 1:1 |
| Unmodified Biotin | ~10⁻¹⁵ | 4:1 |
| Table 1: Comparison of binding affinity and stoichiometry of PEGylated biotins to avidin. Data sourced from Ke et al. (2007).[1] |
As the data indicates, the introduction of a PEG linker, regardless of its length in the tested range, significantly decreases the binding affinity compared to free biotin.[1] However, the stoichiometry of binding remains at 4 biotin molecules per avidin tetramer for shorter to medium-length linkers (588 and 3400 g/mol ).[1] Interestingly, the longest PEG linker tested (5000 g/mol ) showed a drastic change in stoichiometry to 1:1, suggesting that the long, flexible PEG chains can sterically hinder the binding of other biotin-PEG molecules to the remaining binding sites on the avidin molecule.[1]
This phenomenon of steric hindrance is a critical consideration. While a longer linker can provide greater flexibility and potentially better access to the avidin binding pocket, an excessively long and flexible chain can also wrap around the avidin molecule, blocking other binding sites.
Putative Effects of PEG Linker Length on Enzymatic Activity
Biotinylated CoA is often used as a probe or substrate in enzymatic assays, for example, with acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. The proximity and orientation of the CoA molecule to the enzyme's active site are critical for its function. The PEG linker, while providing a means for biotinylation, can also influence this interaction.
Short PEG Linkers (e.g., PEG2 - PEG6):
-
Potential for Steric Hindrance: A short linker may not provide enough distance between the bulky biotin-avidin complex and the CoA moiety. This can lead to steric hindrance, preventing the CoA from properly entering the enzyme's active site.
-
Favorable for Proximity-Based Assays: In assays where the biotin tag is used for capture and detection after the enzymatic reaction, a shorter linker might be sufficient and more cost-effective.
Long PEG Linkers (e.g., PEG12 - PEG24):
-
Increased Flexibility and Reduced Steric Hindrance: A longer PEG chain can act as a flexible spacer, moving the biotin and any attached detection molecule further away from the CoA. This increased distance and flexibility can minimize steric hindrance and allow the CoA portion to interact more freely with the enzyme's active site.
-
Improved Solubility: PEG is known to enhance the water solubility of molecules, which can be advantageous for maintaining the stability and activity of biotinylated CoA in aqueous assay buffers.
Experimental Protocols
Synthesis of Biotin-PEG-CoA:
The synthesis of biotin-PEG-CoA generally involves the reaction of a maleimide-functionalized biotin-PEG linker with the free sulfhydryl group of Coenzyme A. The length of the PEG chain can be varied by using different commercially available biotin-PEG-maleimide reagents.
Protocol for Acetyl-CoA Carboxylase (ACC) Activity Assay:
This protocol is a generalized example and may require optimization for specific experimental conditions.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 50 mM NaHCO₃).
-
Enzyme Preparation: Purify or obtain commercially available acetyl-CoA carboxylase. Dilute the enzyme to the desired concentration in the reaction buffer.
-
Substrate Addition: Add the biotin-PEG-CoA substrate to the reaction mixture at various concentrations to determine kinetic parameters. Include a control with non-biotinylated acetyl-CoA.
-
Initiate Reaction: Start the reaction by adding the enzyme to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid like perchloric acid).
-
Product Detection: The product of the reaction, malonyl-CoA, can be detected and quantified using various methods, such as HPLC or by coupling to a subsequent enzymatic reaction that produces a detectable signal (e.g., a colorimetric or fluorescent product).
-
Data Analysis: Determine the initial reaction velocities at different substrate concentrations and calculate the kinetic parameters (Km and Vmax) for each biotin-PEG-CoA variant.
Conclusion
The selection of the optimal PEG linker length for biotinylated CoA depends heavily on the specific application. For applications primarily focused on affinity capture, where the interaction with other macromolecules is minimal, a shorter PEG linker may be adequate. However, for enzymatic assays where the biotinylated CoA must function as a substrate, a longer PEG linker is generally preferable to minimize steric hindrance and ensure the CoA moiety can access the enzyme's active site. The findings from studies on biotin-avidin binding suggest that while longer linkers can be beneficial, extremely long linkers may introduce their own steric issues by occluding binding sites on avidin. Therefore, an empirical approach to test a few different linker lengths for a specific enzymatic system is often the most effective strategy.
References
Specificity of Biotin-PEG3-Coenzyme A for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Biotin-PEG3-Coenzyme A and other Coenzyme A (CoA) analogs as probes for studying CoA-utilizing enzymes. Due to a lack of publicly available quantitative data on the direct binding affinity and kinetic parameters of Biotin-PEG3-Coenzyme A with its target enzymes, this guide will focus on its role as a versatile tool for biotinylation and affinity-based studies. We will compare its utility with other classes of CoA probes for which quantitative data is available, providing a broader context for selecting the appropriate tool for your research needs.
Introduction to Biotin-PEG3-Coenzyme A
Biotin-PEG3-Coenzyme A is a chemically modified version of Coenzyme A that incorporates a biotin (B1667282) molecule linked via a three-unit polyethylene (B3416737) glycol (PEG) spacer. This design leverages the high-affinity interaction between biotin and streptavidin for the detection, purification, and immobilization of enzymes that bind to Coenzyme A. The PEG linker provides flexibility and reduces steric hindrance, potentially improving the accessibility of the biotin moiety for binding to streptavidin.
While specific kinetic data such as the Michaelis-Menten constant (K*) or inhibition constant (Kᵢ) for Biotin-PEG3-CoA are not readily found in published literature, its primary application lies in its ability to act as a substrate for CoA-utilizing enzymes, thereby enabling the biotinylation of these enzymes or their substrates. This "tagging" facilitates subsequent downstream applications like Western blotting, pull-down assays, and enzyme localization studies.
Comparison with Alternative Coenzyme A Probes
A variety of Coenzyme A analogs have been developed to probe the structure, function, and activity of CoA-dependent enzymes. These can be broadly categorized into classes such as those with modified acyl chains, fluorescent tags, or radioactive labels. Unlike Biotin-PEG3-CoA, many of these alternative probes have been characterized kinetically, providing valuable quantitative data for comparative studies.
Quantitative Data for Alternative Coenzyme A Probes
The following tables summarize the available quantitative data for various classes of Coenzyme A analogs, providing a baseline for comparing their performance and specificity.
Table 1: Inhibitory Constants (Kᵢ and IC₅₀) of Acyl-CoA Analogs for Histone Acetyltransferases (HATs)
| Coenzyme A Analog | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Palmitoyl-CoA | p300 | 1.5 ± 0.3 | - | [1] |
| Myristoyl-CoA | p300 | 3.1 ± 0.6 | - | [1] |
| Stearoyl-CoA | p300 | 2.5 ± 0.5 | - | [1] |
| Oleoyl-CoA | p300 | 1.9 ± 0.4 | - | [1] |
| Lys-CoA | p300 | - | ~0.05 | [2] |
| 3'-dephospho-Lys-CoA | p300 | - | 1.6 | [2] |
Table 2: Michaelis-Menten Constants (Kₘ) of Coenzyme A and its Analogs for Various Enzymes
| Coenzyme A Analog/Substrate | Target Enzyme | Kₘ (µM) | Reference |
| Acetyl-CoA | p300 | 1.1 ± 0.2 | [1] |
| 3-methylcrotonyl-CoA | 3-methylcrotonyl-CoA carboxylase | 50 | [3] |
| ATP | 3-methylcrotonyl-CoA carboxylase | 160 | [3] |
| HCO₃⁻ | 3-methylcrotonyl-CoA carboxylase | 2200 | [3] |
| Bicarbonate | Biotin Carboxylase | 370 ± 40 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for enzyme activity assays relevant to the use of Coenzyme A analogs.
Protocol 1: Non-Radioactive Histone Acetyltransferase (HAT) Activity Assay
This protocol is adapted from a continuous, non-radioactive assay for HATs and can be modified for use with biotinylated probes for subsequent capture and analysis.
Materials:
-
Purified HAT enzyme
-
Histone peptide substrate (e.g., H3 peptide)
-
Acetyl-CoA or Biotin-PEG3-CoA
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Coupling enzymes (e.g., pyruvate (B1213749) dehydrogenase)
-
NAD⁺
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and coupling enzymes in the assay buffer.
-
Initiate the reaction by adding Acetyl-CoA or the CoA probe of interest.
-
The production of Coenzyme A (as a product of the acetyltransferase reaction) is coupled to the reduction of NAD⁺ to NADH by the coupling enzyme.
-
Monitor the increase in absorbance at 340 nm over time, which is proportional to the rate of NADH production and thus the HAT activity.
-
For endpoint assays using Biotin-PEG3-CoA, the reaction can be stopped, and the biotinylated peptide can be captured on a streptavidin-coated plate for detection with an appropriate antibody.
Protocol 2: Affinity Pull-Down Assay using Biotin-PEG3-Coenzyme A
This protocol describes the use of Biotin-PEG3-CoA to identify interacting proteins from a cell lysate.
Materials:
-
Cell lysate containing target enzymes
-
Biotin-PEG3-Coenzyme A
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl, pH 7.5
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate the cell lysate with Biotin-PEG3-Coenzyme A to allow for enzymatic labeling of target proteins.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the captured proteins from the beads using the Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against suspected target enzymes.
Visualizations
Signaling Pathway Involving Coenzyme A
Coenzyme A is a central molecule in metabolism, particularly in the citric acid cycle and fatty acid metabolism. Histone acetyltransferases (HATs) utilize acetyl-CoA to acetylate histones, a key event in epigenetic regulation of gene expression.
Caption: Role of Acetyl-CoA in Histone Acetylation and Gene Regulation.
Experimental Workflow for Target Identification
The use of Biotin-PEG3-Coenzyme A as a probe allows for the identification of enzymes that utilize it as a substrate. The general workflow involves labeling, capture, and identification.
Caption: Workflow for identifying CoA-binding proteins using Biotin-PEG3-CoA.
Conclusion
Biotin-PEG3-Coenzyme A is a valuable chemical probe for the qualitative assessment of Coenzyme A-utilizing enzymes. Its strength lies in the robust biotin-streptavidin technology, enabling efficient labeling, purification, and detection of target proteins. While quantitative kinetic data for this specific probe is not widely available, researchers can leverage the wealth of information on other Coenzyme A analogs to make informed decisions about the most appropriate tool for their specific research questions. For studies requiring precise measurement of enzyme kinetics and binding affinities, alternative probes with established Kₘ, Kᵢ, or IC₅₀ values would be more suitable. The choice of probe will ultimately depend on the experimental goals, whether they are qualitative identification and localization or quantitative enzymatic characterization.
References
- 1. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Biotin and 3-Methylcrotonyl-Coenzyme A Carboxylase in Higher Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-PEG3-Coenzyme A vs. Fluorescent Coenzyme A Analogs in Biochemical Assays
For researchers, scientists, and drug development professionals navigating the landscape of enzyme kinetics and protein labeling, the choice between biotinylated and fluorescently labeled probes is a critical decision that dictates experimental design and outcomes. This guide provides a comprehensive comparison of Biotin-PEG3-Coenzyme A and a range of fluorescent Coenzyme A (CoA) analogs, offering insights into their respective performance characteristics, supported by experimental data and detailed protocols.
At the forefront of biochemical research, the study of enzymes that utilize Coenzyme A (CoA) as a substrate is fundamental to understanding cellular metabolism and developing novel therapeutics. To probe the activity of these enzymes, researchers rely on modified CoA analogs that can be readily detected. Biotin-PEG3-Coenzyme A and fluorescent Coenzyme A analogs represent two powerful yet distinct approaches to achieving this. While both serve as valuable tools, their suitability depends heavily on the specific application, whether it be for endpoint assays and affinity purification or for real-time kinetic studies and high-throughput screening.
Performance Characteristics: A Tale of Two Probes
The primary distinction between Biotin-PEG3-CoA and fluorescent CoA analogs lies in their detection methodologies and, consequently, their ideal applications. Biotin-PEG3-CoA excels in applications requiring the capture and enrichment of labeled molecules, whereas fluorescent analogs shine in assays that demand real-time monitoring of enzymatic activity.
Biotin-PEG3-Coenzyme A is a non-cell-permeable substrate that introduces a biotin (B1667282) moiety onto a target molecule via an enzymatic reaction. The polyethylene (B3416737) glycol (PEG) linker enhances its water solubility and provides a spacer arm, minimizing steric hindrance. The key advantage of this probe lies in the unparalleled strength of the biotin-streptavidin interaction, which allows for highly efficient affinity purification of biotinylated proteins or substrates. This makes it an excellent choice for pull-down assays, Western blotting, and mass spectrometry-based proteomics to identify and quantify enzyme-substrate interactions or post-translational modifications. However, the detection of biotinylation is typically an endpoint measurement, requiring multiple steps of binding, washing, and subsequent detection with streptavidin conjugates (e.g., streptavidin-HRP for colorimetric or chemiluminescent detection, or streptavidin-fluorophore for fluorescent detection). This multi-step process can be time-consuming and may not be suitable for high-throughput applications or real-time kinetic analysis.
Fluorescent Coenzyme A analogs , on the other hand, offer a direct and often continuous readout of enzyme activity. These molecules incorporate a fluorophore that either changes its fluorescence properties upon enzymatic modification or acts as a reporter group for binding events. This allows for the real-time monitoring of reaction kinetics, providing valuable data on enzyme parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax). Furthermore, the direct fluorescent signal makes these analogs highly amenable to high-throughput screening (HTS) of enzyme inhibitors. A variety of fluorescent CoA analogs are available, each with distinct spectral properties and applications. Examples include BODIPY-based analogs, N-methylanthraniloyl-CoA (MANT-CoA), and etheno-ADP-ribosyl-CoA. The choice of fluorophore will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and sensitivity to the local environment.
Quantitative Data Summary
The following tables summarize the key performance characteristics of Biotin-PEG3-Coenzyme A and representative fluorescent Coenzyme A analogs. It is important to note that direct head-to-head comparisons in the same enzymatic system are scarce in the literature. The data presented here are compiled from various studies and should be considered in the context of the specific experimental conditions under which they were obtained.
Table 1: General Performance Comparison
| Feature | Biotin-PEG3-Coenzyme A | Fluorescent Coenzyme A Analogs |
| Primary Application | Protein/Substrate Biotinylation, Affinity Purification, Pull-down Assays, Western Blotting | Real-time Enzyme Kinetics, High-Throughput Screening (HTS), Binding Assays |
| Detection Method | Indirect (Streptavidin-based) | Direct (Fluorescence Intensity/Polarization) |
| Assay Format | Endpoint | Real-time, Endpoint |
| Temporal Resolution | Low | High |
| Suitability for HTS | Limited | High |
| Signal Amplification | Possible with enzyme-conjugated streptavidin | Generally lower intrinsic signal |
| Kinetic Parameter Determination | Not ideal for detailed kinetics (Km, Vmax) | Well-suited for Km, Vmax, and Ki determination |
Table 2: Performance Data for Select Fluorescent Coenzyme A Analogs
| Analog | Enzyme System | Km (µM) | Vmax (relative) | Excitation (nm) | Emission (nm) | Reference |
| CPM (reacts with free CoA) | Fatty Acid Synthase (FAS) | Acetyl-CoA: 0.35 ± 0.10, Malonyl-CoA: 8.7 ± 2.1 | Not reported | 405 | 530 | [1] |
| PancACe (genetically encoded acetyl-CoA biosensor) | N/A (in vitro characterization) | Apparent Kd for acetyl-CoA: 274 ± 39 | ~2-fold fluorescence increase | 485 | 514 | [2] |
| BODIPY FL C16 (fatty acyl-CoA analog) | Fatty Acid-Binding Proteins (FABP) | Kd for L-FABP: ~1 µM | Not applicable | 488 | 515 |
Experimental Protocols
Protocol 1: Protein Biotinylation using Biotin-PEG3-Coenzyme A (General Protocol)
This protocol provides a general workflow for the biotinylation of a protein substrate by a CoA-utilizing enzyme.
Materials:
-
Purified enzyme
-
Protein substrate
-
Biotin-PEG3-Coenzyme A
-
Reaction buffer (enzyme-specific)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-biotin antibody or streptavidin-HRP conjugate
Procedure:
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the purified enzyme, protein substrate, and Biotin-PEG3-Coenzyme A in the appropriate reaction buffer.
-
Incubate at the optimal temperature for the enzyme for a predetermined time (e.g., 30-60 minutes).
-
Include a negative control reaction without the enzyme or without Biotin-PEG3-CoA.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the reaction mixture and incubate with gentle rocking for 1 hour at 4°C to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with an anti-biotin antibody or a streptavidin-HRP conjugate to detect the biotinylated protein substrate.
-
Protocol 2: Real-time Enzyme Kinetic Assay using a Fluorescent CoA Analog
This protocol describes a general method for measuring enzyme kinetics using a fluorescent CoA analog that exhibits a change in fluorescence upon enzymatic reaction.
Materials:
-
Purified enzyme
-
Fluorescent Coenzyme A analog (e.g., a profluorescent probe that reacts with the product CoA)
-
Substrate for the enzyme
-
Reaction buffer (enzyme-specific)
-
96-well or 384-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
Prepare a series of substrate dilutions in the reaction buffer.
-
In a microplate, add the reaction buffer, the fluorescent CoA analog, and the substrate dilutions to each well.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a fixed amount of the purified enzyme to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme with the given substrate.
-
Visualizing the Workflows
To further illustrate the distinct experimental approaches, the following diagrams, generated using the DOT language for Graphviz, depict the workflows for assays utilizing Biotin-PEG3-Coenzyme A and a fluorescent Coenzyme A analog.
Conclusion: Selecting the Right Tool for the Job
Choose Biotin-PEG3-Coenzyme A when:
-
The primary goal is to identify or quantify a protein that has been modified by a CoA-utilizing enzyme.
-
Affinity purification of the modified protein or substrate is required for downstream analysis such as mass spectrometry or Western blotting.
-
An endpoint assay is sufficient and real-time kinetics are not a priority.
Choose a Fluorescent Coenzyme A Analog when:
-
The objective is to determine the kinetic parameters (Km, Vmax) of a CoA-utilizing enzyme.
-
A high-throughput screen for enzyme inhibitors is being conducted.
-
Real-time monitoring of enzyme activity is necessary to understand reaction dynamics.
By understanding the distinct advantages and applications of each type of probe, researchers can design more effective experiments, leading to more robust and insightful data in their exploration of Coenzyme A metabolism and the enzymes that govern it.
References
Safety Operating Guide
Navigating the Disposal of Biotin-PEG3-CoenzymeA: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Biotin-PEG3-CoenzymeA with appropriate personal protective equipment (PPE). Based on information for similar compounds, some biotin-PEG derivatives are considered hazardous and may cause skin and eye irritation.[1]
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Always handle the compound in a well-ventilated area, and avoid generating dust.[1] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[1]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound and similar chemical waste is to engage a licensed waste disposal contractor.[1] Adherence to all local, regional, national, and international regulations is mandatory.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (such as gloves and wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.
-
Liquid Waste: Collect any solutions containing this compound. This includes stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
-
-
Containerization and Labeling:
-
Place all waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Ensure the storage temperature is appropriate for the compound, which is typically -20°C for this compound.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, including its chemical composition and any known hazards.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) from the manufacturer, if available, and adhere to all applicable federal, state, and local environmental regulations. Your institution's EHS office is the primary resource for specific disposal protocols.
References
Essential Safety and Operational Guide for Handling Biotin-PEG3-Coenzyme A
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-PEG3-Coenzyme A. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Biotin-PEG3-Coenzyme A to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must be ANSI-approved with side shields to protect against splashes. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally recommended for handling laboratory chemicals.[3] Always check the manufacturer's recommendations for specific chemical compatibility. Double gloving may be necessary for certain procedures.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes.[2][4] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[5] |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[1][4] |
| Respiratory Protection | Respirator | Use a respirator if handling the compound as a powder outside of a certified chemical fume hood to avoid inhalation of dust.[6][7] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Biotin-PEG3-Coenzyme A and to prevent accidental exposure.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to avoid dust generation.[6][8]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly after handling the compound.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
The recommended storage temperature is typically -20°C upon arrival.[9]
-
Protect from light and moisture.[9]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Put on the appropriate personal protective equipment before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for hazardous waste.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and then rinse with water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][10]
Disposal:
-
Dispose of unused Biotin-PEG3-Coenzyme A and any contaminated materials through a licensed waste disposal contractor.[6]
-
Do not dispose of the chemical down the drain.[7]
-
Ensure that waste containers are properly labeled with the chemical name and hazard information.[10]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling Biotin-PEG3-Coenzyme A in a laboratory setting.
Caption: Workflow for Safe Handling of Biotin-PEG3-Coenzyme A.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 5. youtube.com [youtube.com]
- 6. cephamls.com [cephamls.com]
- 7. carlroth.com [carlroth.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Biotin-PEG3-CoenzymeA | SiChem GmbH [shop.sichem.de]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
